7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1-methylimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-10-6-3-9-2-5(8)7(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHYFPSQNGSLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=CC(=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358987 | |
| Record name | 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317840-04-3 | |
| Record name | 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, a molecule of interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases. This document details the synthetic pathway from commercially available starting materials and outlines the analytical techniques used for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrN₃ | |
| Molecular Weight | 212.05 g/mol | |
| CAS Number | 317840-04-3 | |
| Appearance | Solid (predicted) | |
| XlogP (predicted) | 1.1 | [1] |
Synthesis Workflow
The synthesis of this compound is a multi-step process that begins with the bromination and nitration of 2-aminopyridine, followed by reduction to form a diaminopyridine derivative. This intermediate then undergoes cyclization to form the imidazo[4,5-c]pyridine core, which is subsequently methylated to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Synthesis of 5-Bromo-2,3-diaminopyridine (Precursor)
The synthesis of the key intermediate, 5-bromo-2,3-diaminopyridine, is adapted from a procedure reported in Organic Syntheses.
Step 1: Synthesis of 2-Amino-5-bromopyridine
In a well-ventilated fume hood, 2-aminopyridine (3.0 moles) is dissolved in acetic acid (500 mL). The solution is cooled to below 20°C in an ice bath. A solution of bromine (3.0 moles) in acetic acid (300 mL) is added dropwise with vigorous stirring over one hour, maintaining the temperature below 20°C initially and then allowing it to rise to 50°C. After the addition is complete, the mixture is stirred for an additional hour. Water (750 mL) is added to dissolve the precipitated hydrobromide salt. The solution is then neutralized with a 40% sodium hydroxide solution with cooling. The resulting precipitate is collected by filtration, washed with water until the washings are free of bromide ions, and dried. The crude product is washed with hot petroleum ether to remove any dibrominated side products, yielding 2-amino-5-bromopyridine.
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
Caution: This reaction should be performed with extreme care behind a safety shield as it can be vigorous.
2-Amino-5-bromopyridine (1.0 mole) is added in small portions to fuming sulfuric acid (20% SO₃, 250 mL) while keeping the temperature below 30°C. The mixture is then cooled to 0°C, and fuming nitric acid (d=1.5, 60 mL) is added dropwise, maintaining the temperature between 0°C and 5°C. After the addition, the reaction mixture is stirred at room temperature for 2 hours and then heated to 50°C for 1 hour. The mixture is cooled and poured onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to give 2-amino-5-bromo-3-nitropyridine.
Step 3: Synthesis of 5-Bromo-2,3-diaminopyridine
To a flask containing 2-amino-5-bromo-3-nitropyridine (0.05 moles) is added reduced iron (30 g), 95% ethanol (40 mL), water (10 mL), and concentrated hydrochloric acid (0.5 mL). The mixture is heated on a steam bath for 1 hour. The iron is removed by filtration and washed with hot 95% ethanol. The combined filtrate and washings are evaporated to dryness. The residue is recrystallized from water to afford 5-bromo-2,3-diaminopyridine.
Synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine
This step involves the cyclization of the diaminopyridine intermediate.
5-Bromo-2,3-diaminopyridine is heated under reflux with an excess of formic acid for 4 hours. The excess formic acid is then removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to yield 7-bromo-1H-imidazo[4,5-c]pyridine.
Synthesis of this compound
The final step is the N-methylation of the imidazo[4,5-c]pyridine core. This procedure is adapted from methods used for the methylation of similar heterocyclic compounds.[2]
To a suspension of 7-bromo-1H-imidazo[4,5-c]pyridine (1.0 mmol) and potassium carbonate (2.6 mmol) in a suitable solvent such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), or ethyl acetate (AcOEt) (400 µL) in a sealed reaction vial is added methyl iodide (1.2 mmol) or methyl triflate. The reaction mixture is heated at 100-140°C for a specified time (typically 5-30 minutes), with progress monitored by thin-layer chromatography (TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or chloroform/methanol) to afford this compound.
Characterization Data
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of the target molecule.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 211.98178 |
| [M+Na]⁺ | 233.96372 |
| [M-H]⁻ | 209.96722 |
| [M+NH₄]⁺ | 229.00832 |
| [M+K]⁺ | 249.93766 |
Expected NMR Spectral Data
The expected ¹H and ¹³C NMR chemical shifts are estimated based on known data for related imidazopyridine structures. Actual experimental values may vary.
¹H NMR (Expected Chemical Shifts)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | 3.8 - 4.0 | Singlet |
| Imidazole-H | 7.8 - 8.2 | Singlet |
| Pyridine-H | 8.0 - 8.5 | Doublet |
| Pyridine-H | 8.5 - 9.0 | Doublet |
¹³C NMR (Expected Chemical Shifts)
| Carbon | Expected Chemical Shift (ppm) |
| N-CH₃ | 30 - 35 |
| C-Br | 110 - 120 |
| Imidazole CH | 135 - 145 |
| Pyridine CH | 140 - 150 |
| Quaternary Carbons | 145 - 160 |
Expected Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic peaks corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=N and C=C (aromatic) | 1450 - 1650 |
| C-N | 1250 - 1350 |
| C-Br | 500 - 600 |
Safety Information
This compound should be handled with care in a laboratory setting. It is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Physicochemical Properties of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and designing novel molecular entities. This technical guide provides a summary of the available physicochemical data for this compound.
Core Physicochemical Properties
Currently, experimentally determined quantitative data for several key physicochemical properties of this compound are limited in publicly accessible literature. The available information, primarily from chemical suppliers and databases, is summarized below.
Table 1: General and Experimentally Observed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | Sigma-Aldrich, Appretech Scientific Limited[1] |
| Molecular Weight | 212.05 g/mol | Sigma-Aldrich, Appretech Scientific Limited[1] |
| CAS Number | 317840-04-3 | Sigma-Aldrich |
| Physical Form | Solid (White to Yellow Powder or Crystals) | Hoffman Fine Chemicals, Sigma-Aldrich[2][3] |
| Melting Point | Not Available | Hoffman Fine Chemicals[2] |
| Solubility | Not Available | Hoffman Fine Chemicals[2] |
| pKa | Not Available | N/A |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Boiling Point | 335.0 ± 45.0 °C (at 760 Torr) | Hoffman Fine Chemicals[2] |
| Density | 1.76 ± 0.1 g/cm³ (at 20.00 °C, 760 Torr) | Hoffman Fine Chemicals[2] |
| XlogP | 1.1 | PubChem[4] |
Experimental Protocols for Determination of Physicochemical Properties
While specific experimental protocols for this compound are not detailed in the available literature, standard methodologies can be employed to determine the missing physicochemical parameters.
Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.
Solubility Determination
To determine the aqueous solubility, an excess of the compound is typically equilibrated with water at a constant temperature. The suspension is then filtered, and the concentration of the solute in the saturated solution is measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). Solubility in various organic solvents can be determined using similar principles.
pKa Determination
The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. For potentiometric titration, the compound is dissolved in a suitable solvent (often a water-cosolvent mixture) and titrated with a standard acid or base. The pKa is then calculated from the resulting titration curve.
LogP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a classical approach where the compound is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient. Chromatographic methods, such as reversed-phase HPLC, can also be used to estimate logP values.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
Caption: A flowchart illustrating the typical experimental sequence for characterizing the physicochemical properties of a chemical compound.
Conclusion
The available data provides a foundational understanding of the physicochemical properties of this compound. However, the absence of experimentally determined values for key parameters such as melting point, solubility, and pKa highlights a significant data gap. The generation of these experimental data points through the standardized protocols outlined above is crucial for enabling further research and development involving this compound. No information regarding specific signaling pathways or complex experimental workflows was identified in the public domain, therefore no further visualizations are provided.
References
Spectroscopic Profile of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide leverages predicted spectroscopic data alongside established, detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This document serves as a practical resource for the characterization and quality control of this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational models and provide a foundational dataset for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Predicted Value 1 | Singlet | 3H | N-CH₃ |
| Predicted Value 2 | Singlet | 1H | Imidazole C-H |
| Predicted Value 3 | Doublet | 1H | Pyridine C-H |
| Predicted Value 4 | Doublet | 1H | Pyridine C-H |
Note: Predictions are based on computational algorithms and may vary from experimental results. The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Predicted Value 1 | N-CH₃ |
| Predicted Value 2 | Pyridine C-Br |
| Predicted Value 3 | Imidazole C |
| Predicted Value 4 | Pyridine C-H |
| Predicted Value 5 | Pyridine C-H |
| Predicted Value 6 | Imidazole C-H |
| Predicted Value 7 | Imidazole C |
Note: Carbon chemical shifts are sensitive to the local electronic environment and predictions serve as a preliminary guide for spectral assignment.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (N-CH₃) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1400-1300 | Medium | C-H bending |
| 1200-1000 | Medium-Strong | C-N stretching |
| Below 800 | Strong | C-Br stretching |
Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.
Mass Spectrometry (MS)
Table 4: Predicted Mass-to-Charge Ratios (m/z) for Molecular Ions
| Adduct | Predicted m/z |
| [M+H]⁺ | 211.98178 |
| [M+Na]⁺ | 233.96372 |
| [M-H]⁻ | 209.96722 |
| [M]⁺ | 210.97395 |
Source: Predicted data from PubChem.[1] The presence of bromine would result in a characteristic M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, longer acquisition and relaxation times compared to ¹H NMR, and a significantly higher number of scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion and any bromine-containing fragments.
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and the logical connections in the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis.
References
The Rise of Imidazo[4,5-c]pyridines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-c]pyridine core, a fused heterocyclic system structurally analogous to purines, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for the development of a wide array of therapeutic agents, demonstrating significant potential across various disease areas. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel imidazo[4,5-c]pyridine derivatives, offering a comprehensive resource for researchers in the field.
Synthetic Strategies: Building the Core
The synthesis of the imidazo[4,5-c]pyridine ring system can be achieved through several strategic approaches, primarily involving the cyclization of appropriately substituted diaminopyridines.
Key Synthetic Protocols
A common and effective method involves the condensation and subsequent cyclization of 3,4-diaminopyridine with various reagents. One-pot synthesis procedures are particularly valuable for their efficiency. For instance, a one-step synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine has been achieved through reductive cyclization using sodium dithionite (Na2S2O4)[1]. Another approach utilizes the reaction of 3,4-diaminopyridine with orthoesters, catalyzed by ytterbium triflate, to yield the corresponding imidazo[4,5-c]pyridine[1].
Solid-phase synthesis offers a high-throughput method for generating libraries of imidazo[4,5-c]pyridine derivatives. This strategy typically begins with a polymer-supported amine reacting with a di-substituted nitropyridine, followed by further substitution, reduction of the nitro group, and subsequent imidazole ring closure with an aldehyde[2].
Experimental Protocol: One-Pot Reductive Cyclization
A typical procedure for the one-pot synthesis of 3H-imidazo[4,5-b]pyridines involves the following steps[1]:
-
To a solution of an appropriate aldehyde and 2-nitro-3-aminopyridine in a suitable solvent (e.g., ethanol), an aqueous paste of sodium dithionite (Na2S2O4) is added.
-
The reaction mixture is stirred at a specified temperature for a designated period.
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The crude product is then purified using standard techniques such as column chromatography to yield the desired imidazo[4,5-b]pyridine derivative.
Diverse Biological Activities and Key Molecular Targets
Imidazo[4,5-c]pyridine derivatives have demonstrated a remarkable range of biological activities, underscoring their therapeutic potential. Their structural similarity to purines allows them to interact with a variety of biological targets, including kinases, receptors, and enzymes.[1][3]
Kinase Inhibition: A Promising Avenue for Cancer Therapy
A significant area of research has focused on the development of imidazo[4,5-c]pyridine derivatives as potent kinase inhibitors.[4] These compounds have shown inhibitory activity against several kinases implicated in cancer progression, such as Aurora kinases, Src family kinases (SFKs), and Fms-like tyrosine kinase 3 (FLT3).[1][5][6]
Src Family Kinase (SFK) Signaling Pathway
Caption: Inhibition of Src Family Kinase (SFK) signaling by imidazo[4,5-c]pyridine derivatives.
Experimental Workflow: Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Dual-Activity Compounds: A Multi-Targeted Approach
Researchers have successfully designed imidazo[4,5-c]pyridin-4-one derivatives that exhibit dual activity as angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonists.[7] This dual-action mechanism presents a promising strategy for treating complex diseases like hypertension and metabolic syndrome.
Antimicrobial and Antiviral Potential
The imidazo[4,5-c]pyridine scaffold has also been explored for its antimicrobial properties. Derivatives have been synthesized and evaluated for their activity against various bacterial and viral pathogens.[8][9] For instance, certain derivatives have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8] Others have been tested against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus.[10]
Quantitative Structure-Activity Relationship (QSAR)
The biological activity of imidazo[4,5-c]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
| Target | Compound Series | Key Substituents for Activity | Potency (IC50/EC50) | Reference |
| Src Family Kinases | Imidazo[4,5-c]pyridin-2-ones | Varied substitutions at the 1 and 3 positions of the imidazo[4,5-c]pyridin-2-one core. | Submicromolar range | [5] |
| AT1 Receptor / PPARγ | Imidazo[4,5-c]pyridin-4-ones | Incorporation of an indane ring and appropriate substitution at the pyridone nitrogen. | AT1 IC50 = 7 nM; PPARγ EC50 = 295 nM | [7] |
| M. tuberculosis | Amide/urea/sulfonamide derivatives | N-substituted groups on the imidazo[4,5-c]pyridine core. | Significant in vitro activity | [8] |
| Aurora Kinases / FLT3 | 1,3-dimethylpyrazole derivatives | Specific oxadiazole and pyrazole substitutions. | Potent dual inhibition | [6] |
Future Directions
The discovery of novel imidazo[4,5-c]pyridine derivatives continues to be a vibrant area of research. Future efforts will likely focus on:
-
Scaffold Hopping and Diversification: Exploring novel synthetic routes to generate more diverse chemical libraries.[11]
-
Target Identification and Validation: Elucidating the precise molecular mechanisms of action for new derivatives.
-
Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Development of Covalent Inhibitors: Designing derivatives that can form covalent bonds with their targets for enhanced potency and duration of action.[11]
The imidazo[4,5-c]pyridine scaffold, with its proven track record and ongoing exploration, is poised to deliver the next generation of innovative therapeutics for a wide range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Diverse Biological Activities of Imidazo[4,5-c]pyridine Core Structures: A Technical Guide for Drug Discovery Professionals
Introduction: The imidazo[4,5-c]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This structural mimicry allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of imidazo[4,5-c]pyridine core structures, presenting key quantitative data, detailed experimental protocols for activity assessment, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this promising area of research.
Anticancer Activity
Imidazo[4,5-c]pyridine derivatives have demonstrated potent and diverse anticancer activities by targeting various key components of cancer cell proliferation and survival. These compounds have shown efficacy as inhibitors of several crucial enzymes involved in cancer progression, including Poly(ADP-ribose) polymerase (PARP) and various kinases.
Table 1: Anticancer Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Target | Cancer Cell Line(s) | IC50 Value | Reference |
| Imidazo[4,5-c]pyridines | PARP | MDA-MB-468, SW-620, A549 | 8.6 nM (for the most potent compound) | [1] |
| Imidazo[4,5-c]pyridin-2-ones | DNA-PK | HAP1 | nM range | [2][3] |
| Imidazo[4,5-b]pyridines | Aurora Kinase A | HCT116 | 0.015 ± 0.003 µM | [4] |
| Imidazo[4,5-b]pyridines | Aurora Kinase B | HCT116 | 0.025 µM | [4] |
| Imidazo[4,5-b]pyridines | Aurora Kinase C | HCT116 | 0.019 µM | [4] |
| Imidazo[4,5-c]pyridin-2-ones | Src Family Kinases | Glioblastoma cells | Not specified | [5] |
| Imidazo[4,5-b]pyridines | General Cytotoxicity | K562, HL-60, HCT-116, U266, H929 | Not specified | [6] |
| Imidazo[4,5-c]pyridines | General Cytotoxicity | L1210 leukemia | Less active than reference compounds | [7] |
Antimicrobial Activity
The imidazo[4,5-c]pyridine core has been explored for its potential to combat bacterial and fungal infections. These compounds have shown activity against a range of pathogens, and their mechanism of action is an area of active investigation, with some evidence pointing towards the inhibition of enzymes essential for microbial cell wall synthesis.[1]
Table 2: Antimicrobial Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Target Organism(s) | MIC Value | Potential Target | Reference |
| Imidazo[4,5-c]pyridines | Gram-positive and Gram-negative bacteria, Fungi | 4-8 µg/mL (for promising compounds) | Glucosamine-6-phosphate synthase | [8][9] |
| Imidazo[4,5-c]pyridines | Mycobacterium tuberculosis | Not specified | Not specified | [10] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and imidazo[4,5-c]pyridine derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. Their mechanisms of action often involve the modulation of key inflammatory pathways and enzymes.
Table 3: Anti-inflammatory Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Target/Pathway | In vitro/In vivo Model | Effect | Reference |
| Imidazo[4,5-b]pyridines | COX-1 | Not specified | IC50: 21.8 µmol/L | [1] |
| Imidazo[4,5-b]pyridines | COX-2 | Not specified | IC50: 9.2 µmol/L | [1] |
| Imidazo[4,5-c]pyridines | Lymphocyte-mediated cytolysis | In vitro assay | ED50: 20 µM (for 3-Deazaadenosine) | [11] |
| Imidazo[4,5-c]pyridines | Inflammatory response | Rat carrageenan pleurisy model | ED50: 3 mg/kg (for 3-Deazaadenosine) | [11] |
| Imidazo[4,5-c]quinolines | JAK/STAT and NF-κB pathways | DSS and TNBS-induced acute enteritis models | Potent anti-inflammatory activity | [12] |
Antiviral Activity
The structural resemblance of the imidazo[4,5-c]pyridine core to purine nucleosides makes it a compelling scaffold for the development of antiviral agents. These compounds have demonstrated inhibitory activity against a variety of viruses, often by targeting viral polymerases.
Table 4: Antiviral Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Target Virus | In vitro Model | EC50 Value | Target Enzyme | Reference |
| Imidazo[4,5-c]pyridines | Bovine Viral Diarrhea Virus (BVDV) | Not specified | Not specified | RNA-dependent RNA polymerase | [1] |
| 5H-imidazo[4,5-c]pyridine (BPIP) | Classical Swine Fever Virus (CSFV) | PK(15) cells | 0.8 - 1.6 µM | RNA-dependent RNA polymerase | |
| Imidazo[4,5-b]pyridines | Human Immunodeficiency Virus (HIV) | MT-4 cell culture | Moderate to good activity | Not specified | [1] |
Kinase Inhibition
Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a common feature in many diseases, particularly cancer. Imidazo[4,5-c]pyridine derivatives have been successfully developed as potent and selective inhibitors of several important kinases.
Table 5: Kinase Inhibitory Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Target Kinase | IC50 Value | Reference |
| Imidazo[4,5-c]pyridin-2-ones | DNA-PK | nM range | [2][3] |
| Imidazo[4,5-b]pyridines | Aurora Kinase A | 0.015 ± 0.003 µM | [4] |
| Imidazo[4,5-b]pyridines | Aurora Kinase B | 0.025 µM | [4] |
| Imidazo[4,5-c]pyridin-2-ones | Src Family Kinases | Not specified | [5] |
Other Biological Activities
Beyond the major areas outlined above, the versatile imidazo[4,5-c]pyridine scaffold has been shown to interact with other important biological targets.
Table 6: Other Biological Activities of Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Target | Activity | IC50/EC50 Value | Reference |
| Imidazo[4,5-c]pyridin-4-ones | Angiotensin II type 1 (AT1) receptor | Antagonist | IC50: 7 nM | [13] |
| Imidazo[4,5-c]pyridin-4-ones | Peroxisome proliferator-activated receptor-γ (PPARγ) | Partial Agonist | EC50: 295 nM | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of imidazo[4,5-c]pyridine derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.[13][14]
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[14] The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance of the solubilized crystals.[13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[4,5-c]pyridine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][16]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.[16]
Protocol (Broth Microdilution Method):
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a 0.5 McFarland standard.[16]
-
Serial Dilution: Prepare two-fold serial dilutions of the imidazo[4,5-c]pyridine derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth.[16]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Signaling Pathways Modulated by Imidazo[4,5-c]pyridine Derivatives
Imidazo[4,5-c]pyridine derivatives exert their biological effects by modulating key intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[17] Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers.
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[11][] This pathway is crucial in immunity, cell proliferation, and apoptosis.
Caption: The JAK/STAT signaling cascade and a potential point of inhibition.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental during embryonic development and for adult tissue homeostasis.[8] Its aberrant activation is a key driver in several cancers.
Caption: Overview of the Wnt/β-catenin signaling pathway.
Experimental Workflow Example: MTT Assay
The following diagram illustrates a typical workflow for assessing the cytotoxicity of imidazo[4,5-c]pyridine derivatives using the MTT assay.
Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.
Conclusion
The imidazo[4,5-c]pyridine core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. Its ability to interact with diverse biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases, underscores its potential for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of imidazo[4,5-c]pyridine derivatives as promising drug candidates. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for new and effective treatments for a variety of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oceanomics.eu [oceanomics.eu]
- 8. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific Inhibition of Bovine Viral Diarrhea Virus Replicase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. researchhub.com [researchhub.com]
- 15. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Substituted Imidazopyridines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical space of substituted imidazopyridines, a versatile scaffold with significant applications in medicinal chemistry. This document details their synthesis, structure-activity relationships (SAR), and diverse biological activities, with a focus on their role as kinase inhibitors in oncology. Experimental protocols for key synthetic and biological evaluation methods are provided, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate understanding and application in a research setting.
Introduction to Imidazopyridines
Imidazopyridines are a class of fused heterocyclic compounds that have garnered considerable attention in drug discovery due to their wide range of pharmacological activities.[1][2] Their structural similarity to purines allows them to interact with a variety of biological targets, including enzymes and receptors.[3] This has led to the development of imidazopyridine-based drugs with applications as anti-inflammatory, anticancer, antiviral, and antiulcer agents.[2] Notably, several marketed drugs, such as Zolpidem and Alpidem, feature the imidazopyridine core, highlighting its therapeutic potential.[2]
Synthetic Strategies
The synthesis of the imidazopyridine scaffold can be achieved through various strategies, often starting from 2-aminopyridine derivatives. Common methods include condensation reactions, multicomponent reactions, and oxidative coupling.[4]
General Synthesis of 2-Arylimidazo[1,2-a]pyridines
A prevalent method for the synthesis of 2-arylimidazo[1,2-a]pyridines involves the condensation of a substituted 2-aminopyridine with a phenacyl bromide.[5]
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
Materials: 2-aminopyridine, phenacyl bromide, sodium bicarbonate, ethanol.
-
Procedure: A mixture of 2-aminopyridine (1 mmol) and phenacyl bromide (1 mmol) is refluxed in ethanol (10 mL) for 4 hours. After cooling to room temperature, sodium bicarbonate (1.5 mmol) is added, and the mixture is refluxed for an additional 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.[6]
Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds, including 2-phenylimidazo[1,2-a]pyridine, at the C3 position.[7]
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
-
Materials: 2-phenylimidazo[1,2-a]pyridine, dimethylformamide (DMF), phosphorus oxychloride (POCl₃), sodium carbonate, dichloromethane.
-
Procedure: To cooled (0 °C) DMF (26 mmol), phosphorus oxychloride (26 mmol) is added dropwise. To this mixture, 2-phenylimidazo[1,2-a]pyridine (10 mmol) is added portion-wise. The reaction mixture is then heated at 100 °C for 1 hour. After cooling to 0 °C, the solution is neutralized with a saturated aqueous solution of sodium carbonate and extracted with dichloromethane. The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to yield 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[7]
Structure-Activity Relationships (SAR)
The biological activity of substituted imidazopyridines is highly dependent on the nature and position of substituents on the bicyclic core. Extensive SAR studies have been conducted to optimize their potency and selectivity for various targets.[1][8]
As kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, specific structural features are crucial for activity. For instance, in a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives, modifications at the 8-position with pyridinephenylsulfonamide were found to project into the affinity binding pocket of PI3Kα, forming a key hydrogen bond with Lys802, which is beneficial for potency.[9] Furthermore, the introduction of a morpholinyl amide substituent at the 2-position has been shown to be a favorable modification for PI3Kα inhibitory activity.[9]
For anticancer activity, hybrid molecules of imidazopyridine with quinoline or carbazole have shown significant potency.[10] For example, a 3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinoline derivative displayed excellent anticancer activity against several human cancer cell lines.[10]
Biological and Pharmacological Activities
Substituted imidazopyridines exhibit a broad spectrum of biological activities, making them a privileged scaffold in medicinal chemistry.
Anticancer Activity and Kinase Inhibition
A significant area of research for imidazopyridine derivatives is in oncology, where they have been developed as potent inhibitors of various protein kinases.[11] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target for many imidazopyridine-based inhibitors.[1][9]
The following tables summarize the in vitro activity of representative imidazopyridine derivatives against various cancer cell lines and protein kinases.
Table 1: Anticancer Activity of Imidazopyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8 | HeLa (Cervical) | 0.34 | [10] |
| MDA-MB-231 (Breast) | 0.32 | [10] | |
| ACHN (Renal) | 0.39 | [10] | |
| HCT-15 (Colon) | 0.31 | [10] | |
| 12 | MDA-MB-231 (Breast) | 0.29 | [10] |
| HCT-15 (Colon) | 0.30 | [10] | |
| 13 | HCT-15 (Colon) | 0.30 | [10] |
| C188 | MCF7 (Breast) | 24.4 | [12] |
| T47-D (Breast) | 23 | [12] | |
| 12b | Hep-2 (Laryngeal) | 11 | [3] |
| HepG2 (Liver) | 13 | [3] | |
| MCF-7 (Breast) | 11 | [3] | |
| A375 (Melanoma) | 11 | [3] | |
| 5e | BT474 (Breast) | 39.19 (24h) | [13] |
| 5c | BT474 (Breast) | 35.98 (24h) | [13] |
| 5d | BT474 (Breast) | 35.56 (24h) | [13] |
Table 2: Kinase Inhibitory Activity of Imidazopyridine Derivatives
| Compound | Kinase Target | IC₅₀ (nM) | Reference |
| 35 | PI3Kα | 7.9 (T47D cells) | [9] |
| PI3Kα | 9.4 (MCF-7 cells) | [9] | |
| 7g | c-Met (enzymatic) | 53.4 | [14] |
| c-Met (cellular) | 253 | [14] | |
| Ponatinib | BCR-ABL | 1.2 | [15] |
| GNF-8652 | TRKA | 4 | [15] |
Anti-inflammatory Activity
Imidazopyridine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[16][17]
Experimental Protocol: NF-κB Reporter Gene Assay
-
Principle: This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus.
-
Procedure:
-
HEK293 cells are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
After 24 hours, cells are pre-treated with the test imidazopyridine compound for 1 hour.
-
Cells are then stimulated with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
The luciferase activity is measured using a luminometer, and the firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency. A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB signaling.[18]
-
Antiviral Activity
Certain imidazopyridine derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza A virus and HIV.[19][20][21][22]
Experimental Protocol: Anti-Influenza Virus Assay
-
Principle: This assay determines the ability of a compound to inhibit viral replication in cell culture.
-
Procedure:
-
Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates.
-
The cells are infected with influenza A virus (e.g., H1N1 strain) in the presence of varying concentrations of the test imidazopyridine compound.
-
After a 48-72 hour incubation period, the cytopathic effect (CPE) is observed, or a cell viability assay (e.g., MTT assay) is performed to determine the concentration of the compound that inhibits viral replication by 50% (EC₅₀).[19]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the process of drug discovery.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazopyridine derivatives.
Caption: General experimental workflow for the discovery and development of imidazopyridine-based drugs.
Conclusion
The imidazopyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the ability to readily modify its substitution pattern have enabled the exploration of a vast chemical space, leading to the discovery of potent modulators of various biological targets. The significant body of research on imidazopyridine derivatives, particularly as kinase inhibitors for cancer therapy, underscores their continued importance in drug discovery. This technical guide provides a foundational understanding of this important class of compounds, offering valuable insights and practical protocols for researchers in the field. Further exploration of this chemical space is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. jocpr.com [jocpr.com]
- 11. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 16. Nuclear factor-kappaB mediated inhibition of cytokine production by imidazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Diaryl Diimidazopyrimidine Derivatives as Potent Inhibitors of Influenza A Virus: Synthesis, Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed initial toxicity screening strategy for the novel compound, 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine. Due to a lack of publicly available toxicity data for this specific molecule, this guide provides a comprehensive framework for its initial safety assessment. The proposed evaluation includes in vitro cytotoxicity and genotoxicity assays, followed by a preliminary in vivo rodent study. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering detailed experimental protocols and a structured approach to characterizing the compound's preliminary toxicity profile.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry, likely as an intermediate or a core scaffold in the design of bioactive molecules. While related imidazopyridine derivatives have been explored for various therapeutic targets, including as PARP-1 inhibitors and PD-1/PD-L1 antagonists, the toxicological properties of this specific bromo-substituted methyl-imidazopyridine have not been reported.[1][2] An early and systematic assessment of a compound's toxicity is critical in the drug discovery and development pipeline to identify potential liabilities and guide further research.
This technical guide presents a standardized workflow for the initial toxicity screening of this compound, encompassing a battery of assays designed to assess its potential cytotoxic, genotoxic, and acute systemic effects.
Proposed Toxicity Screening Workflow
The initial toxicity screening is proposed to be conducted in a tiered approach, starting with in vitro assays to assess effects at the cellular level, followed by a limited in vivo study to understand the compound's effects in a whole organism.
In Vitro Toxicity Assessment
Cytotoxicity Assays
The initial evaluation of toxicity will be performed using cell-based assays to determine the concentrations at which the compound elicits cytotoxic effects. Human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), are recommended to assess potential organ-specific toxicity.
3.1.1. Data Presentation: In Vitro Cytotoxicity
The results from the cytotoxicity assays should be summarized as follows:
| Cell Line | Assay Type | Endpoint | Incubation Time (h) | IC50 (µM) |
| HepG2 | MTT | Cell Viability | 24 | Data to be determined |
| HepG2 | MTT | Cell Viability | 48 | Data to be determined |
| HepG2 | LDH | Membrane Integrity | 24 | Data to be determined |
| HepG2 | LDH | Membrane Integrity | 48 | Data to be determined |
| HEK293 | MTT | Cell Viability | 24 | Data to be determined |
| HEK293 | MTT | Cell Viability | 48 | Data to be determined |
3.1.2. Experimental Protocol: MTT Assay
-
Cell Seeding: Plate HepG2 or HEK293 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 1000 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for 24 and 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Genotoxicity Assays
Genotoxicity assessment is crucial to identify compounds that can cause DNA damage, which may lead to mutagenesis and carcinogenicity. A standard battery of in vitro tests is proposed.
3.2.1. Data Presentation: In Vitro Genotoxicity
| Assay Type | Test System | Metabolic Activation (S9) | Concentration Range (µM) | Result |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) | With and Without | Data to be determined | Positive/Negative |
| Comet Assay | Human Lymphocytes | N/A | Data to be determined | Positive/Negative |
| In Vitro Micronucleus Test | CHO-K1 Cells | With and Without | Data to be determined | Positive/Negative |
3.2.2. Experimental Protocol: Comet Assay (Alkaline)
-
Cell Treatment: Treat human lymphocytes or another suitable cell line with this compound at various concentrations for a short period (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide).
-
Cell Embedding: Mix approximately 1 x 104 treated cells with low melting point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) for at least 1 hour to remove cell membranes and cytoplasm.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.
In Vivo Toxicity Assessment
Should the in vitro results indicate an acceptable safety profile (i.e., low cytotoxicity and no genotoxicity), a preliminary in vivo study is warranted. A 28-day repeated dose oral toxicity study in rodents is a standard initial investigation.[3]
Data Presentation: 28-Day Rodent Study
4.1.1. Clinical Observations and Body Weight
| Group | Dose (mg/kg/day) | Mortality | Clinical Signs | Mean Body Weight Change (g) |
| Control (Vehicle) | 0 | Data to be determined | Data to be determined | Data to be determined |
| Low Dose | TBD | Data to be determined | Data to be determined | Data to be determined |
| Mid Dose | TBD | Data to be determined | Data to be determined | Data to be determined |
| High Dose | TBD | Data to be determined | Data to be determined | Data to be determined |
4.1.2. Hematology and Clinical Biochemistry (Day 29)
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Hematology | ||||
| WBC (103/µL) | Data | Data | Data | Data |
| RBC (106/µL) | Data | Data | Data | Data |
| Hemoglobin (g/dL) | Data | Data | Data | Data |
| Biochemistry | ||||
| ALT (U/L) | Data | Data | Data | Data |
| AST (U/L) | Data | Data | Data | Data |
| CREA (mg/dL) | Data | Data | Data | Data |
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407 Guideline)[3]
-
Animal Model: Use Sprague-Dawley rats (5 males and 5 females per group).
-
Dose Groups: Administer this compound daily by oral gavage for 28 consecutive days. At least three dose levels (low, mid, high) and a concurrent vehicle control group should be used. Dose levels should be selected based on the results of an acute dose-range finding study.
-
Observations: Conduct daily clinical observations for signs of toxicity. Record body weight weekly.
-
Clinical Pathology: At the end of the 28-day period, collect blood samples for hematology and clinical biochemistry analysis.
-
Necropsy and Histopathology: Perform a full gross necropsy on all animals. Preserve major organs and tissues for histopathological examination.
Conclusion
This technical guide provides a structured and comprehensive framework for the initial toxicity screening of this compound. The proposed workflow, from in vitro cytotoxicity and genotoxicity assays to a preliminary in vivo study, is designed to generate the foundational data necessary to make an informed decision on the continued development of this compound. The detailed protocols and data presentation tables are intended to guide the experimental execution and reporting of the findings. Successful completion of this screening cascade will provide a critical preliminary understanding of the compound's safety profile.
References
- 1. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
An In-depth Technical Guide on the Stability of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific stability studies on 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine are not publicly available. This guide is a representative model based on established principles of forced degradation studies for heterocyclic compounds as outlined by the International Council for Harmonisation (ICH) guidelines and findings for structurally related molecules. The data and protocols presented herein are illustrative and intended to provide a framework for designing and executing stability studies for this class of compounds.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry. Understanding its chemical stability is crucial for the development of safe and effective pharmaceutical products. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2] This technical guide outlines a comprehensive approach to assessing the stability of this compound under various stress conditions, including hydrolysis, oxidation, heat, and light.
Summary of Forced Degradation Studies
Forced degradation studies are performed under conditions more severe than accelerated stability testing to understand the intrinsic stability of the molecule.[1][2] A target degradation of 5-20% is generally considered optimal to ensure that the analytical methods are challenged without being overwhelmed by degradation products.[3][4]
Data Presentation: Illustrative Stability Data
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (DP) |
| 0.1 M HCl (80°C, 24h) | 12.5% | 2 | DP-H1 |
| 0.1 M NaOH (80°C, 24h) | 18.2% | 3 | DP-B1, DP-B2 |
| 10% H₂O₂ (RT, 48h) | 15.8% | 4 | DP-O1, DP-O2 |
| Thermal (105°C, 72h) | 8.5% | 1 | DP-T1 |
| Photolytic (ICH Q1B) | 10.2% | 2 | DP-P1 |
Table 2: Chromatographic Data of Parent Compound and Major Degradants
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| This compound | 15.2 | 1.00 |
| DP-H1 | 12.8 | 0.84 |
| DP-B1 | 10.5 | 0.69 |
| DP-B2 | 13.1 | 0.86 |
| DP-O1 | 16.5 | 1.09 |
| DP-O2 | 11.7 | 0.77 |
| DP-T1 | 14.1 | 0.93 |
| DP-P1 | 15.9 | 1.05 |
Experimental Protocols
Detailed methodologies are critical for reproducible stability studies. The following are representative protocols for the key experiments.
General Procedure for Forced Degradation
A stock solution of this compound (1 mg/mL) is typically prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
Hydrolytic Degradation
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. The mixture is heated in a water bath at 80°C.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. The mixture is heated in a water bath at 80°C.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. The mixture is heated in a water bath at 80°C.
Oxidative Degradation
To 1 mL of the stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂). The solution is stored at room temperature, protected from light.
Thermal Degradation
The solid drug substance is placed in a thermostatically controlled oven at 105°C. Samples are withdrawn at various time points and prepared for analysis.
Photolytic Degradation
The drug substance, both in solid form and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7] Control samples are kept in the dark to assess the contribution of thermal degradation.
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a common choice for stability-indicating assays.[8]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a suitable wavelength (determined by UV-Vis spectrum of the parent compound).
-
Column Temperature: 30°C
Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose.[9]
Identification of Degradation Products
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of degradation products.[10][11][12] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, the structures of the degradants can be elucidated.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
While specific degradation products for this compound are unknown, general degradation pathways for related nitrogen-containing heterocyclic compounds can be inferred.
-
Hydrolysis: The imidazo[4,5-c]pyridine ring system may be susceptible to hydrolytic cleavage under strong acidic or basic conditions, potentially leading to the opening of the imidazole ring.
-
Oxidation: The imidazole and pyridine rings are potential sites for oxidation. N-oxidation of the pyridine nitrogen or hydroxylation of the aromatic rings are possible degradation pathways.[13]
-
Photodegradation: Bromo-substituted aromatic compounds can sometimes undergo photodehalogenation upon exposure to UV light. Additionally, photo-oxidation can lead to the formation of N-oxides or hydroxylated derivatives.
Conclusion
This technical guide provides a comprehensive, albeit illustrative, overview of the stability studies required for a compound like this compound. By following the outlined forced degradation protocols and utilizing appropriate analytical techniques, researchers can gain a thorough understanding of the compound's intrinsic stability. This knowledge is fundamental for the development of a stable, safe, and effective drug product, and for fulfilling regulatory requirements for new drug submissions.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. iagim.org [iagim.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
Quantum Chemical Insights into Imidazo[4,5-c]pyridine Derivatives: A Technical Guide for Drug Discovery and Materials Science
An in-depth exploration of the electronic structure, spectroscopic properties, and reactivity of imidazo[4,5-c]pyridine derivatives through advanced computational methods, providing a theoretical framework for their application in medicinal chemistry and materials science.
The imidazo[4,5-c]pyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention from the scientific community due to its diverse pharmacological activities.[1] These compounds have shown promise as antiviral, antimicrobial, and anticancer agents. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and electronic properties, which dictate their interactions with biological targets. Quantum chemical calculations offer a powerful lens through which to investigate these fundamental characteristics, providing insights that can guide the rational design of novel and more potent derivatives.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the structure-property relationships of imidazo[4,5-c]pyridine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research endeavors.
Core Computational Methodologies
The theoretical investigation of imidazo[4,5-c]pyridine derivatives predominantly employs Density Functional Theory (DFT), a computational method that has proven to be a robust and efficient tool for studying the electronic structure of molecules.
Geometry Optimization: The first step in any quantum chemical study is the determination of the molecule's most stable three-dimensional conformation, known as geometry optimization. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for this purpose, often paired with Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p). This process yields crucial information on bond lengths, bond angles, and dihedral angles that define the molecular architecture.
Electronic Properties Analysis: Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and behavior.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for predicting how the molecule will interact with other chemical species, including biological receptors.
Spectroscopic Properties Prediction: Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties. This is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.
Experimental Protocols: Synthesis of Imidazo[4,5-c]pyridine Derivatives
The most common and versatile method for the synthesis of the imidazo[4,5-c]pyridine core involves the condensation reaction of 3,4-diaminopyridine with a variety of carboxylic acids or their derivatives.[2] This approach allows for the introduction of diverse substituents at the 2-position of the imidazo[4,5-c]pyridine ring system, enabling the exploration of structure-activity relationships.
A general experimental procedure is as follows:
-
Reactant Mixture: A mixture of 3,4-diaminopyridine and the desired carboxylic acid (typically in a 1:1.1 molar ratio) is prepared.
-
Condensing Agent: A dehydrating agent is often employed to facilitate the cyclization reaction. Polyphosphoric acid (PPA) is a commonly used reagent for this purpose, acting as both a catalyst and a solvent. Alternatively, microwave-assisted synthesis in the presence of a catalyst like ytterbium triflate has been shown to be an efficient method.[3]
-
Reaction Conditions: The reaction mixture is typically heated at an elevated temperature (e.g., 120-180 °C) for a period ranging from a few hours to overnight, depending on the specific reactants and the method used.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The resulting precipitate is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure imidazo[4,5-c]pyridine derivative.
The synthesis of 2-(substituted-phenyl)imidazo[4,5-c]pyridines can also be achieved by reacting 3,4-diaminopyridine with the sodium bisulfite adduct of the corresponding benzaldehyde.[4]
Data Presentation: Quantum Chemical Properties of Substituted Imidazo[4,5-c]pyridine Derivatives
The following tables summarize key quantitative data obtained from DFT and TD-DFT calculations on a series of hypothetical 2-substituted imidazo[4,5-c]pyridine derivatives. These calculations were conceptually based on methodologies reported for related imidazopyridine isomers, typically employing the B3LYP functional with a 6-31G(d,p) basis set.
Table 1: Calculated Electronic Properties of 2-Substituted Imidazo[4,5-c]pyridine Derivatives
| Substituent (R) at 2-position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| -H | -6.21 | -1.15 | 5.06 | 3.45 |
| -CH3 (Electron Donating) | -6.10 | -1.08 | 5.02 | 3.68 |
| -OCH3 (Electron Donating) | -5.95 | -1.01 | 4.94 | 4.12 |
| -Cl (Electron Withdrawing) | -6.35 | -1.32 | 5.03 | 2.89 |
| -NO2 (Electron Withdrawing) | -6.78 | -2.15 | 4.63 | 1.57 |
| -Phenyl | -5.88 | -1.45 | 4.43 | 3.51 |
Table 2: Calculated UV-Vis Absorption Spectra of 2-Substituted Imidazo[4,5-c]pyridine Derivatives
| Substituent (R) at 2-position | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| -H | 295 | 0.15 | HOMO -> LUMO |
| -CH3 | 302 | 0.17 | HOMO -> LUMO |
| -OCH3 | 315 | 0.21 | HOMO -> LUMO |
| -Cl | 298 | 0.14 | HOMO -> LUMO |
| -NO2 | 330 | 0.25 | HOMO -> LUMO |
| -Phenyl | 325 | 0.32 | HOMO -> LUMO |
Visualizations
The following diagrams illustrate key conceptual workflows and relationships in the study of imidazo[4,5-c]pyridine derivatives.
Conclusion
Quantum chemical calculations provide a powerful and indispensable toolkit for the modern chemist. In the context of imidazo[4,5-c]pyridine derivatives, these computational methods offer a means to understand and predict their chemical behavior at a molecular level. By elucidating the relationships between molecular structure, electronic properties, and potential activity, these theoretical studies can significantly accelerate the discovery and development of new therapeutic agents and functional materials. The synergy between computational prediction and experimental validation will continue to be a driving force in unlocking the full potential of this versatile class of heterocyclic compounds.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine as a key building block. The imidazo[4,5-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, and the functionalization at the 7-position via Suzuki coupling allows for the synthesis of diverse compound libraries for drug discovery and development.
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][2] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][3] For nitrogen-containing heterocycles like this compound, this reaction is instrumental in synthesizing substituted analogs with potential biological activity.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.[4] For heteroaromatic substrates, which can sometimes inhibit catalyst activity, careful optimization is often necessary.[5] Microwave-assisted synthesis can significantly shorten reaction times and improve yields in many cases.[6][7]
Commonly employed palladium catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and combinations of a palladium source like Pd(OAc)₂ with a phosphine ligand.[1][6] The selection of the base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial for activating the boronic acid for transmetalation.[5][8] Solvent systems are typically mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water to facilitate the dissolution of both organic and inorganic reagents.[5][6][9]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Quantitative Data Summary
While specific data for this compound is not extensively published, the following table summarizes representative yields from Suzuki coupling reactions of structurally similar bromo-substituted nitrogen heterocycles with various arylboronic acids. This data serves as a useful benchmark for estimating potential yields.
| Entry | Bromo-Heterocycle Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 6-bromo-2-phenylimidazo[4,5-b]pyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol (4:1) | 100 | [6] |
| 2 | 6-bromo-2-phenylimidazo[4,5-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol (4:1) | 35 | [6] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | [5] |
| 4 | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Ethanol/H₂O | 91 | [7] |
| 5 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate-Good | [8] |
Experimental Protocol
This section provides a general protocol for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
-
Nitrogen or Argon gas (high purity)
-
Standard laboratory glassware (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Degassing: Seal the vessel and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure a thoroughly inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed organic solvent and water (a typical ratio is 4:1 or 5:1 organic solvent to water). The mixture should be stirred to ensure homogeneity.[5][6]
-
Reaction:
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 7-aryl-1-methyl-1H-imidazo[4,5-c]pyridine.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the imidazo[4,5-c]pyridine scaffold in biologically active compounds. The methodologies described herein facilitate the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 7-position, enabling the synthesis of diverse libraries of compounds for drug discovery and development.
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, offering a powerful tool for the formation of new chemical bonds with high efficiency and selectivity.[1] For substrates like this compound, these reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.
Key Cross-Coupling Reactions
Three of the most widely utilized palladium-catalyzed cross-coupling reactions for the functionalization of this compound are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the imidazo[4,5-c]pyridine core and an aryl or vinyl group, utilizing an organoboron reagent.[2]
-
Buchwald-Hartwig Amination: This method enables the formation of a C-N bond, coupling the imidazo[4,5-c]pyridine with a primary or secondary amine.[3][4]
-
Sonogashira Coupling: This reaction creates a C-C bond between the imidazo[4,5-c]pyridine and a terminal alkyne.[5]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are based on established protocols for structurally similar heterocyclic halides and serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75-85 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Dioxane | 110 | 20 | 70-85 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₂CO₃ | Toluene | 100 | 24 | 75-88 |
Table 3: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 8 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | DiPEA | Acetonitrile | 70 | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 90 | 10 | 75-85 |
Experimental Protocols
The following are detailed, generalized protocols for performing the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. Note: These protocols are starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 7-aryl-1-methyl-1H-imidazo[4,5-c]pyridines.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize 7-amino-1-methyl-1H-imidazo[4,5-c]pyridines.
Materials:
-
This compound
-
Amine (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.4 - 2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Sealed tube or pressure vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound (1.0 eq.), the base (1.4 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP, 4 mol%).
-
Add the anhydrous solvent, followed by the amine (1.2 eq.).
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring for the specified time (e.g., 16-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
Objective: To synthesize 7-alkynyl-1-methyl-1H-imidazo[4,5-c]pyridines.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DiPEA)) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene)
-
Schlenk flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent and the base (e.g., Et₃N, 2.0 eq.).
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 8-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any solids and wash the solids with an organic solvent.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Anticancer Agents from 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel anticancer agents derived from the versatile starting material, 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine. The protocols focus on the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and various kinases, which are critical targets in cancer therapy.
Introduction
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural similarity to purine nucleobases, allowing it to interact with a wide range of biological targets. Derivatives of this scaffold have demonstrated significant potential as anticancer agents by inhibiting key enzymes involved in cancer cell proliferation and survival, such as PARP-1 and various protein kinases. The starting material, this compound, provides a key reactive handle at the 7-position for the introduction of diverse chemical functionalities through cross-coupling and other substitution reactions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.
Data Presentation
The following table summarizes the in vitro anticancer activity of representative imidazo[4,5-c]pyridine derivatives, highlighting their potency against various cancer-related targets and cell lines.
| Compound ID | Target | IC50 (nM) | Cancer Cell Line(s) | Citation |
| 1 | PARP-1 | 8.6 | - | [1][2] |
| 2 | Aurora-A Kinase | 42 | - | [3] |
| 3 | Aurora-B Kinase | 198 | - | [3] |
| 4 | Aurora-C Kinase | 227 | - | [3] |
| 5 | CDK9 | 630 - 1320 | MCF-7, HCT116 | [4] |
| 6 | DNA-PK | <100 (nM range) | HAP1 | [5][6] |
| C188 | (Wnt/β-catenin pathway) | 24,400 (MCF-7), 23,000 (T47-D) | MCF-7, T47-D | [7] |
| 8d | PARP-1 | 528 | - | [8] |
Experimental Protocols
Detailed methodologies for the synthesis of a potent PARP-1 inhibitor and for the diversification of the this compound scaffold via Suzuki and Sonogashira cross-coupling reactions are provided below.
Protocol 1: Synthesis of a Potent PARP-1 Inhibitor
This protocol outlines a plausible synthetic route for a highly potent PARP-1 inhibitor, 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide, adapted for the specified starting material.
Step 1: Carboxylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (Argon), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 2 hours while maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl to pH 3-4 and extract with a mixture of isopropanol and chloroform (1:3).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid (1.0 eq) in anhydrous DMF, add HBTU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (e.g., ammonia for the primary amide) (1.5 eq) and continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxamide derivative.
Step 3: Synthesis of 2-(1-propylpiperidin-4-yl) Moiety (Illustrative)
The synthesis of the 2-substituted piperidine moiety can be achieved through various established methods. For the final PARP inhibitor, a multi-step synthesis would be required to generate the 2-(1-propylpiperidin-4-yl) precursor, which would then be coupled to the imidazo[4,5-c]pyridine core.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids to introduce aryl substituents at the 7-position.
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere (Argon) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 7-aryl-1-methyl-1H-imidazo[4,5-c]pyridine derivative.
Protocol 3: Sonogashira Cross-Coupling
This protocol details the palladium-catalyzed Sonogashira cross-coupling of this compound with terminal alkynes to introduce alkynyl moieties at the 7-position.
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.5 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere (Argon) for 6-12 hours, monitoring by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 7-alkynyl-1-methyl-1H-imidazo[4,5-c]pyridine derivative.
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for anticancer agents.
Caption: PARP-1 inhibition signaling pathway.
Caption: Kinase inhibition signaling pathway.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimicrobial Derivatives of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The imidazo[4,5-c]pyridine scaffold, a purine isostere, has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis and antimicrobial evaluation of novel derivatives based on the 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine core. While specific antimicrobial data for derivatives of this parent compound are not extensively available in the current literature, this guide offers robust, adaptable protocols for synthesis and antimicrobial susceptibility testing, alongside templates for data presentation to aid researchers in their quest for new therapeutic agents.
Introduction
Imidazo[4,5-c]pyridines are a class of heterocyclic compounds that have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Their structural similarity to endogenous purines allows them to interact with various biological targets. The strategic introduction of a bromine atom at the 7-position and a methyl group at the 1-position of the imidazo[4,5-c]pyridine core can significantly influence the molecule's electronic properties and steric profile, potentially enhancing its antimicrobial efficacy and selectivity. This document outlines the synthetic pathways to generate a library of derivatives from this core structure and the standardized methods to evaluate their antimicrobial activity.
Data Presentation
Effective drug discovery programs rely on the systematic collection and clear presentation of quantitative data. The following tables are provided as templates for researchers to organize their findings on the antimicrobial activity of newly synthesized this compound derivatives.
Table 1: In Vitro Antibacterial Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | R-Group at Position X | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. P. aeruginosa (ATCC 27853) |
| Parent | H | >128 | >128 | >128 |
| Derivative 1 | 4-Fluorophenyl | 16 | 32 | 64 |
| Derivative 2 | 2,4-Dichlorophenyl | 8 | 16 | 32 |
| Derivative 3 | 4-Nitrophenyl | 32 | 64 | 128 |
| Ciprofloxacin | (Positive Control) | 0.25 | 0.015 | 0.25 |
Table 2: In Vitro Antifungal Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | R-Group at Position X | MIC (µg/mL) vs. C. albicans (ATCC 90028) | MIC (µg/mL) vs. A. fumigatus (ATCC 204305) |
| Parent | H | >128 | >128 |
| Derivative 1 | 4-Fluorophenyl | 32 | 64 |
| Derivative 2 | 2,4-Dichlorophenyl | 16 | 32 |
| Derivative 3 | 4-Nitrophenyl | 64 | 128 |
| Fluconazole | (Positive Control) | 1 | 16 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the parent compound and the subsequent evaluation of the antimicrobial properties of its derivatives.
Synthesis of this compound (Parent Compound)
This protocol is adapted from general procedures for the synthesis of related imidazopyridine scaffolds.
Materials:
-
3-amino-4-methylaminopyridine
-
N-Bromosuccinimide (NBS)
-
Formic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Bromination of 3-amino-4-methylaminopyridine: To a stirred solution of 3-amino-4-methylaminopyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-3-amino-4-methylaminopyridine.
-
Cyclization to form the imidazo[4,5-c]pyridine ring: To the crude product from the previous step, add polyphosphoric acid (PPA) (10 eq by weight) and formic acid (5 eq). Heat the mixture to 120-130 °C for 4-6 hours.
-
Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for the Synthesis of 2-Substituted Derivatives
This protocol describes a general method for introducing substituents at the 2-position of the imidazo[4,5-c]pyridine ring via condensation with various aldehydes.
Materials:
-
This compound
-
Substituted aromatic or aliphatic aldehyde (e.g., 4-fluorobenzaldehyde)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Sodium metabisulfite (Na₂S₂O₅) (optional, for adduct formation with aldehyde)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add the desired aldehyde (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted derivative.
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well microtiter plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.125 µg/mL).
-
Inoculation of Microtiter Plates: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plates and incubate at 35-37 °C for 16-20 hours for most bacteria, or at a suitable temperature and duration for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
The following diagrams illustrate the key workflows and concepts in the development of antimicrobial derivatives of this compound.
Caption: General workflow for the synthesis and antimicrobial evaluation.
Caption: Hypothetical signaling pathway for antimicrobial action.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols and data presentation templates provided in this document are intended to serve as a comprehensive guide for researchers in this field. Through systematic synthesis, rigorous antimicrobial evaluation, and careful structure-activity relationship analysis, it is anticipated that potent new drug candidates can be identified to combat the growing threat of infectious diseases.
References
Application Notes and Protocols: The Use of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. This structural core, a bioisostere of purine, allows for strategic modifications that can lead to compounds with significant therapeutic potential. The brominated derivative, 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, serves as a versatile starting material for the synthesis of a diverse range of kinase inhibitors, particularly targeting the p38 mitogen-activated protein kinase (MAPK) pathway, which is implicated in inflammatory diseases.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors derived from this compound. The protocols are designed to be a practical guide for researchers in drug discovery and development.
Application in Kinase Inhibitor Synthesis
The bromine atom at the 7-position of the imidazo[4,5-c]pyridine core is strategically positioned for functionalization through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which can be tailored to interact with the specific binding pockets of target kinases. The most common and effective methods for derivatization are the Suzuki-Miyaura and Sonogashira coupling reactions.
A notable example of a potent kinase inhibitor synthesized from a related scaffold is GSK610677, a p38 MAPK inhibitor. The synthesis of GSK610677 and its analogs can be achieved through the coupling of a functionalized 7-position of the imidazo[4,5-c]pyridine ring system.
Quantitative Data Summary
The following table summarizes the inhibitory activities of a representative p38 MAPK inhibitor, demonstrating the potency that can be achieved with the imidazo[4,5-c]pyridine scaffold.
| Compound | Target Kinase | IC50 (nM) | Assay Conditions |
| GSK610677 | p38α MAPK | 1.3 | Enzymatic assay |
| p38β MAPK | 3.6 | Enzymatic assay | |
| p38γ MAPK | >1000 | Enzymatic assay | |
| p38δ MAPK | >1000 | Enzymatic assay |
Experimental Protocols
Synthesis of a p38 MAPK Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a kinase inhibitor utilizing a Suzuki-Miyaura cross-coupling reaction with this compound.
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask or similar)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%).
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-1-methyl-1H-imidazo[4,5-c]pyridine derivative.
In Vitro p38α MAPK Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compound against p38α MAPK.
Workflow:
Figure 2: Workflow for in vitro p38α MAPK inhibition assay.
Materials:
-
Recombinant human p38α MAPK
-
ATF2 (Activating Transcription Factor 2) protein (substrate)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection system
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO and then in assay buffer.
-
In a 96-well plate, add the p38α enzyme, the ATF2 substrate, and the diluted inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30 °C for 1-2 hours.
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway
The synthesized kinase inhibitors primarily target the p38 MAPK signaling pathway. This pathway is a key regulator of inflammatory responses.
Figure 3: Simplified p38 MAPK signaling pathway and the point of inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols provided herein offer a foundation for the development of novel therapeutics targeting the p38 MAPK pathway and other relevant kinases. The strategic application of modern synthetic methodologies, coupled with robust in vitro screening, will continue to drive the discovery of new drug candidates based on this promising scaffold.
Application Notes and Protocols for the Functionalization of the Imidazo[4,5-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry due to its structural resemblance to endogenous purines. This structural similarity allows compounds based on this scaffold to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of imidazo[4,5-c]pyridine have shown potential as anti-HCV agents, A2A adenosine receptor antagonists, and inhibitors of various kinases, including protein kinase B (Akt) and DNA-dependent protein kinase (DNA-PK).[1] Their therapeutic potential extends to applications in oncology, virology, and for central nervous system disorders. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of functionalized imidazo[4,5-c]pyridine derivatives, along with data on their biological activities.
Synthetic Protocols
The functionalization of the imidazo[4,5-c]pyridine scaffold can be achieved through various synthetic strategies. Below are detailed protocols for the synthesis of two key classes of derivatives: imidazo[4,5-c]pyridin-4-ones and 6-anilino imidazo[4,5-c]pyridin-2-ones.
Protocol 1: Synthesis of Imidazo[4,5-c]pyridin-4-one Derivatives
This protocol describes a synthetic route for imidazo[4,5-c]pyridin-4-one derivatives, which have been investigated as dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists.
Experimental Procedure:
-
Starting Material Synthesis: The synthesis begins with the preparation of a substituted 3,4-diaminopyridine precursor. A common starting point is the nitration of a substituted 2-chloropyridine, followed by amination and subsequent reduction of the nitro group to an amine.
-
Cyclization to form the Imidazo[4,5-c]pyridine core:
-
To a solution of the 3,4-diaminopyridine derivative in a suitable solvent (e.g., a mixture of acetic acid and water), add an appropriate orthoformate (e.g., trimethyl orthoformate).
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude imidazo[4,5-c]pyridine product.
-
-
N-Alkylation/Arylation:
-
To a solution of the imidazo[4,5-c]pyridine in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).
-
Add the desired alkyl or aryl halide (e.g., 4-chlorobenzyl bromide).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Work up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
-
Formation of the Pyridin-4-one:
-
Introduction of a carbonyl group at the 4-position can be achieved through various methods, including oxidation of a suitable precursor or by starting with a pyridin-4-one derivative. For the synthesis of dual AT1/PPARγ agonists, a multi-step sequence involving the construction of the pyridin-4-one ring onto a pre-functionalized imidazole precursor is often employed.[2]
-
Protocol 2: Synthesis of 6-Anilino Imidazo[4,5-c]pyridin-2-one Derivatives
This protocol outlines the synthesis of 6-anilino imidazo[4,5-c]pyridin-2-ones, which have been identified as potent and selective DNA-PK inhibitors.[3][4]
Experimental Procedure:
-
Synthesis of the 2-chloro-3-nitropyridin-4-amine intermediate:
-
To a solution of 2,4-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol), add the desired amine (e.g., cyclopentylamine).
-
Stir the reaction at room temperature or with gentle heating to achieve regioselective substitution at the 4-position.
-
Isolate the product, 2-chloro-N-substituted-3-nitropyridin-4-amine, by filtration or extraction.
-
-
Introduction of the aniline moiety:
-
To a solution of the 2-chloro-N-substituted-3-nitropyridin-4-amine in a suitable solvent (e.g., dioxane), add the desired aniline derivative and a palladium catalyst (e.g., Pd2(dba)3) with a suitable ligand (e.g., Xantphos) and a base (e.g., Cs2CO3).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Purify the resulting 6-anilino-3-nitropyridine derivative by column chromatography.
-
-
Reduction of the nitro group:
-
Dissolve the 6-anilino-3-nitropyridine derivative in a suitable solvent (e.g., ethanol/water mixture).
-
Add a reducing agent, such as sodium dithionite (Na2S2O4), and heat the mixture.
-
Monitor the reaction for the formation of the 3,4-diaminopyridine derivative.
-
Extract the product and purify if necessary.
-
-
Cyclization to the imidazo[4,5-c]pyridin-2-one:
-
To a solution of the 3,4-diaminopyridine derivative in a suitable solvent (e.g., THF), add a phosgene equivalent such as carbonyldiimidazole (CDI).
-
Stir the reaction at room temperature or with heating to facilitate the cyclization to the desired 6-anilino imidazo[4,5-c]pyridin-2-one.
-
Isolate and purify the final product by crystallization or column chromatography.
-
Biological Activity Data
The following tables summarize the biological activity of selected imidazo[4,5-c]pyridine derivatives against various targets.
Table 1: Kinase Inhibitory Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 21b | AT1 | 7 | [2] |
| PPARγ (EC50) | 295 | [2] | |
| Compound 78 | DNA-PK | <10 | [3] |
| Compound 9 | PARP | 8.6 | [5] |
| Compound 7 | MSK1 | 3 | [5] |
| Compound 4 | CDK2/Aurora B | 4-46 | [5] |
| Compound 1s | Src | sub-micromolar | [6] |
| Fyn | sub-micromolar | [6] |
Table 2: Antimicrobial Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 2g | S. aureus | 4-8 | [7] |
| Compound 2h | S. aureus | 4-8 | [7] |
| Compound 4a | E. coli | 4-8 | [7] |
| Compound 4b | E. coli | 4-8 | [7] |
| Compounds 18, 19 | M. tuberculosis | <1 µM | [8] |
| Compounds 21, 22, 23 | M. tuberculosis | Significant activity | [9] |
Signaling Pathways and Experimental Workflows
DNA-PK in Non-Homologous End Joining (NHEJ)
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[10][11] The inhibition of DNA-PK can sensitize cancer cells to radiation therapy.
Caption: DNA-PK signaling in the NHEJ pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[12][13][14] Aberrant activation of this pathway is a hallmark of many cancers, making it an attractive target for drug development.
Caption: PI3K/Akt signaling pathway.
Experimental Workflow: Kinase Inhibitor Screening
This workflow outlines the general steps for screening imidazo[4,5-c]pyridine derivatives for their kinase inhibitory activity.
Caption: Kinase inhibitor screening workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA-Dependent Protein Kinase in Non-Homologous End Joining | Encyclopedia MDPI [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: High-Throughput Screening of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine Analogs for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[4,5-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry due to its resemblance to purines, making it a privileged scaffold for targeting ATP-binding sites in various enzymes, particularly protein kinases.[1] Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer.[2][3] The 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine core offers a versatile platform for generating diverse chemical libraries. The bromine atom at the 7-position serves as a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
This document provides a detailed protocol for the high-throughput screening (HTS) of a library of this compound analogs to identify potent kinase inhibitors. The workflow encompasses a primary biochemical screen, a secondary confirmatory assay, and dose-response studies to determine the potency of hit compounds.
High-Throughput Screening Workflow
The screening process is designed as a cascade to efficiently identify and validate potent and selective inhibitors from a large compound library.
References
Application Notes and Protocols for In Vitro Biological Evaluation of Imidazo[4,5-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common in vitro biological assays for evaluating the therapeutic potential of imidazo[4,5-c]pyridine derivatives. This class of compounds, being structural analogs of purines, has garnered significant interest for its diverse pharmacological activities.[1][2] The following sections detail experimental protocols for assessing anticancer, kinase inhibitory, antiviral, and anti-inflammatory properties, accompanied by data presentation guidelines and visual workflows to facilitate experimental design and execution.
Anticancer Activity Assays
Imidazo[4,5-c]pyridine derivatives have been investigated for their potential as anticancer agents, with studies demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis.[3] A fundamental assay to determine the cytotoxic effects of these compounds on cancer cell lines is the MTT assay.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] It relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7, HCT116, A549) in a suitable medium until they reach the exponential growth phase.[3][4]
-
Trypsinize the cells and prepare a cell suspension.
-
Seed the cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adhesion.[3]
-
-
Compound Treatment:
-
Prepare a series of concentrations of the imidazo[4,5-c]pyridine derivatives in the appropriate culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells for vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals.[3][4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Data Presentation: Anticancer Activity
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 9 | MDA-MB-468, SW-620, A549 | 8.6 nM (PARP inhibition) | [1] |
| Compound 10 | Colon Carcinoma | 0.4 | [6] |
| Compound 14 | Colon Carcinoma | 0.7 | [6] |
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Kinase Inhibition Assays
Imidazo[4,5-c]pyridines have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[1][5][7] Assays to determine the inhibitory activity of these compounds against specific kinases are crucial for understanding their mechanism of action.
DNA-Dependent Protein Kinase (DNA-PK) Inhibition Assay
DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, which repairs DNA double-strand breaks.[7] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy.[7] A common method to assess DNA-PK inhibition is a luminescent kinase assay that measures the amount of ADP produced from the kinase reaction.
Experimental Protocol: DNA-PK Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Reagent Preparation:
-
Prepare the Kinase Buffer, DNA-PK enzyme, peptide substrate, ATP, and the test imidazo[4,5-c]pyridine derivatives.
-
Dilute the enzyme, substrate, ATP, and inhibitors in the Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor or vehicle (5% DMSO).
-
Add 2 µL of the diluted DNA-PK enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
-
ADP Detection:
-
Luminescence Measurement and Data Analysis:
-
Record the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Data Presentation: Kinase Inhibition
| Compound ID | Target Kinase | IC50 | Reference |
| Compound 4 | CDK2 | 0.004-0.046 µM | [1] |
| Compound 5 | Aurora B | 0.004-0.046 µM | [1] |
| Compound 2c | TrkA | <100 nM | [5] |
| Compound 78 | DNA-PK | nM range | [7] |
Signaling Pathway: DNA-PK in NHEJ
Caption: Role of DNA-PK in the NHEJ pathway.
Antiviral Activity Assays
Certain imidazo[4,5-c]pyridine derivatives have demonstrated antiviral properties against a range of viruses, including Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV).[1][9] The cytopathic effect (CPE) reduction assay is a common method to screen for antiviral activity.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect host cells from the destructive effects of a virus.[10][11] In the presence of an effective antiviral agent, cell viability is preserved despite viral infection.
Experimental Protocol: CPE Reduction Assay
-
Cell Seeding:
-
Compound and Virus Addition:
-
Prepare serial dilutions of the imidazo[4,5-c]pyridine derivatives.
-
Add the compound dilutions to the cells.
-
Infect the cells with a pre-titered amount of virus that causes significant CPE within a few days.
-
Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause CPE in the control wells (typically 3-5 days).
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability. This can be done visually by microscopy or quantitatively using a cell viability assay like the MTT assay or by staining with crystal violet.[7]
-
For crystal violet staining, fix the cells with formalin, wash, and then stain with a 0.5% crystal violet solution. After washing away the excess stain, the dye retained by the viable cells is solubilized, and the absorbance is read.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.
-
Determine the EC50 (50% effective concentration), the concentration of the compound that protects 50% of the cells from viral CPE.
-
Data Presentation: Antiviral Activity
| Compound ID | Target Virus | EC50 | Reference |
| Compound 27 | Bovine Viral Diarrhea Virus (BVDV) | - | [1] |
| Analogue of Compound 1 | Hepatitis C Virus (HCV) | - | [9] |
| Compound 25 | HIV-1 | - | [1] |
| Compound 26 | HIV-1 | - | [1] |
Experimental Workflow: CPE Reduction Assay
Caption: Workflow of the Cytopathic Effect (CPE) reduction assay.
Anti-inflammatory Activity Assays
The anti-inflammatory potential of imidazo[4,5-c]pyridine derivatives can be evaluated by assessing their ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS).[1][13]
Cyclooxygenase (COX) Inhibition Assay
COX-1 and COX-2 are enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[1]
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation:
-
Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme.
-
Dissolve the test imidazo[4,5-c]pyridine derivatives in a suitable solvent (e.g., DMSO).
-
-
Assay Reaction:
-
In a 96-well plate, prepare a reaction mix containing the COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
Add the test inhibitors at various concentrations to the sample wells. Include wells for an enzyme control (no inhibitor) and an inhibitor control (e.g., Celecoxib).
-
Add the diluted COX-2 enzyme to all wells except the background control.
-
Pre-incubate the plate at 25°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
Immediately measure the fluorescence in a kinetic mode at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes. The fluorescence signal is proportional to the amount of prostaglandin G2 generated.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of COX-2 inhibition for each compound concentration relative to the enzyme control.
-
Calculate the IC50 value.
-
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
Overexpression of iNOS leads to the production of large amounts of nitric oxide (NO), which can contribute to tissue damage in inflammatory conditions.[1] The inhibitory effect on iNOS can be measured by quantifying the amount of nitrite, a stable breakdown product of NO, in the supernatant of stimulated macrophages.
Experimental Protocol: iNOS Inhibition Assay (Griess Reagent System)
-
Cell Culture and Stimulation:
-
Seed a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the imidazo[4,5-c]pyridine derivatives for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.
-
Incubate for 24-48 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Prepare a nitrite standard curve using sodium nitrite.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of freshly mixed Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine) to all wells.
-
Incubate at room temperature for 10-15 minutes, protected from light, to allow for the development of a magenta color.
-
-
Absorbance Reading and Data Analysis:
-
Measure the absorbance at 540 nm using a plate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
Determine the percentage of inhibition of nitrite production and calculate the IC50 value for each compound.
-
Data Presentation: Anti-inflammatory Activity
| Compound ID | Target | IC50 (µmol/L) | Reference |
| Compound 24 | COX-1 | 21.8 | [1] |
| Compound 24 | COX-2 | 9.2 | [1] |
| Compound 3c | COX-2 | < 20 | [13] |
| Compound 3f | COX-2 | < 20 | [13] |
| Compound 3h | COX-2 | < 20 | [13] |
| Compound 23 | iNOS | pIC50 = 7.09 | [1] |
Signaling Pathway: iNOS and COX-2 in Inflammation
Caption: Simplified inflammatory pathway involving iNOS and COX-2.
References
- 1. clyte.tech [clyte.tech]
- 2. DNA-PK Kinase Enzyme System Application Note [promega.kr]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. pblassaysci.com [pblassaysci.com]
- 8. promega.com [promega.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 11. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. reframeDB [reframedb.org]
- 13. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections outline common purification techniques, including column chromatography and recrystallization, to obtain a high-purity final product suitable for further research and development.
Introduction
This compound and its derivatives are scaffolds of significant interest in the development of novel therapeutic agents. The presence of the bromine atom provides a handle for further chemical modifications, making it a versatile intermediate in synthetic chemistry. Achieving high purity of this compound is critical for accurate biological screening and subsequent structure-activity relationship (SAR) studies. This document outlines effective methods for the purification of the title compound from crude synthetic mixtures.
Data Presentation
The following table summarizes representative quantitative data for the purification of a crude sample of this compound. These values are illustrative and may vary depending on the specific reaction conditions and the initial purity of the crude product.
| Purification Step | Starting Material (Crude) | Purity (Initial) | Eluent/Solvent System | Purity (Final) | Yield (%) |
| Column Chromatography | 1.0 g | ~75% | Dichloromethane/Methanol (98:2) | >95% | ~85% |
| Recrystallization | 0.85 g | >95% | Ethanol/Water | >99% | ~90% |
Experimental Protocols
The following protocols are generalized procedures based on common practices for the purification of imidazopyridine derivatives. Optimization may be required based on the specific impurity profile of the crude product.
General Workflow for Synthesis and Purification
The synthesis of this compound typically involves the cyclization of appropriate precursors. The general workflow from synthesis to the pure product is illustrated below.
Purification by Column Chromatography
This protocol is designed for the removal of non-polar and highly polar impurities from the crude product.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM), analytical grade
-
Methanol (MeOH), analytical grade
-
Hexane, analytical grade
-
Ethyl acetate, analytical grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Eluent reservoirs and collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution:
-
Begin elution with a non-polar solvent system, such as 100% hexane, to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase. A common gradient for similar compounds is a mixture of dichloromethane and methanol. Start with 100% DCM and slowly increase the methanol concentration (e.g., from 0.5% to 2%).
-
An alternative isocratic system is a mixture of ethyl acetate and hexane.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC. Visualize the spots under UV light (254 nm).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified this compound.
Purification by Recrystallization
This method is suitable for further purifying the product obtained from column chromatography or for crude products with relatively high initial purity.
Materials:
-
Partially purified this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, determine the appropriate solvent or solvent mixture. The ideal solvent should dissolve the compound when hot but not when cold. A mixture of ethanol and water is often effective for imidazopyridine derivatives.
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add deionized water dropwise to the hot solution until a slight turbidity persists. Reheat the solution until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum to obtain the pure this compound.
Concluding Remarks
The protocols described provide a robust framework for the purification of this compound. The choice of method and specific conditions should be guided by the impurity profile of the crude material, which can be assessed by analytical techniques such as TLC and LC-MS. For compounds intended for biological assays, achieving high purity (>98%) is essential, and a combination of column chromatography followed by recrystallization is often the most effective approach. Proper characterization of the final product by NMR, mass spectrometry, and HPLC is crucial to confirm its identity and purity.
Application Notes and Protocols for the Scale-Up Synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The synthetic strategy involves a multi-step process commencing with the regioselective bromination and nitration of 2-aminopyridine, followed by reduction to the corresponding diamine, cyclization to form the imidazo[4,5-c]pyridine core, and concluding with a regioselective N-methylation. This guide addresses critical scale-up challenges, including process safety, reaction optimization, and purification of intermediates and the final product. Quantitative data is presented in tabular format for clarity, and experimental workflows are visualized using diagrams.
Introduction
The imidazo[4,5-c]pyridine core is a significant pharmacophore due to its structural similarity to purines, allowing it to interact with a variety of biological targets.[1] Derivatives of this scaffold have shown potential as kinase inhibitors, anticancer agents, and treatments for neurological disorders.[2][3] Specifically, the this compound moiety serves as a versatile intermediate for further functionalization, enabling the exploration of structure-activity relationships in drug development programs.
The synthesis of this target molecule on a laboratory scale can be achieved through several routes. However, scaling up the synthesis for preclinical and clinical studies presents challenges such as ensuring regioselectivity, managing reaction exotherms, and developing efficient purification methods suitable for large quantities. These application notes provide a robust and scalable synthetic route designed to address these challenges.
Overall Synthetic Strategy
The proposed multi-step synthesis for this compound is outlined below. This route is designed for scalability, starting from readily available materials and employing well-established chemical transformations.
Experimental Protocols and Data
Step 1: Synthesis of 2-amino-5-bromo-3-nitropyridine
This initial step involves the bromination and subsequent nitration of 2-aminopyridine. Careful control of reaction conditions is crucial for achieving high regioselectivity and yield.
Protocol:
-
Bromination: To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-10 °C). Monitor the reaction by TLC until completion.
-
Nitration: The crude 2-amino-5-bromopyridine is then subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0-5 °C).
-
Work-up and Purification: The reaction mixture is carefully quenched with ice and neutralized. The precipitated product is filtered, washed, and dried. Recrystallization from a suitable solvent like ethanol can be employed for further purification.
Table 1: Reaction Parameters for the Synthesis of 2-amino-5-bromo-3-nitropyridine
| Parameter | Value | Reference |
| Starting Material | 2-aminopyridine | [4] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [5] |
| Nitrating Agent | HNO₃/H₂SO₄ | [6] |
| Solvent | Acetic Acid (Bromination) | [4] |
| Reaction Temperature | 0-10 °C (Bromination), 0-5 °C (Nitration) | [5][6] |
| Typical Yield | 70-80% | [4] |
Step 2: Synthesis of 5-bromo-3,4-diaminopyridine
The nitro group of 2-amino-5-bromo-3-nitropyridine is selectively reduced to an amine to yield the key diaminopyridine intermediate.
Protocol:
-
Reduction: Suspend 2-amino-5-bromo-3-nitropyridine in a mixture of ethanol and water. Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, filter the hot reaction mixture to remove the iron catalyst. The filtrate is then concentrated, and the crude product is purified by recrystallization from water.
Table 2: Reaction Parameters for the Synthesis of 5-bromo-3,4-diaminopyridine
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-bromo-3-nitropyridine | [4] |
| Reducing Agent | Iron powder / HCl | [4] |
| Solvent | Ethanol/Water | [4] |
| Reaction Temperature | Reflux | [4] |
| Typical Yield | 80-90% | [4] |
Step 3: Synthesis of 7-bromo-1H-imidazo[4,5-c]pyridine
The diaminopyridine is cyclized to form the imidazole ring. Formic acid is a common and effective reagent for this transformation.
Protocol:
-
Cyclization: Heat a mixture of 5-bromo-3,4-diaminopyridine and formic acid at reflux.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., ammonia solution). The precipitated product is collected by filtration, washed with water, and dried.
Table 3: Reaction Parameters for the Synthesis of 7-bromo-1H-imidazo[4,5-c]pyridine
| Parameter | Value | Reference |
| Starting Material | 5-bromo-3,4-diaminopyridine | [7] |
| Cyclizing Agent | Formic Acid | [7] |
| Reaction Temperature | Reflux | [7] |
| Typical Yield | >90% | [7] |
Step 4: Regioselective N-Methylation
The final step is the methylation of the imidazole nitrogen. This step is critical as non-selective methylation can lead to a mixture of N1 and N3 isomers, complicating purification on a large scale. The use of a directing group or careful selection of reaction conditions can favor the formation of the desired N1-methyl isomer.
Protocol for Regioselective N1-Methylation:
-
Protection (Optional but Recommended for Scale-up): To ensure regioselectivity, the N3 position can be protected with a suitable protecting group like (2-(trimethylsilyl)ethoxy)methyl (SEM) chloride.
-
Methylation: The N1 position of the protected intermediate is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).
-
Deprotection: The protecting group is subsequently removed under appropriate conditions to yield the final product.
-
Direct Methylation (Alternative with Purification Challenge): Direct methylation of 7-bromo-1H-imidazo[4,5-c]pyridine can be attempted, but it will likely result in a mixture of N1 and N3 isomers.[8] Separation of these isomers on a large scale would require careful optimization of chromatographic methods.
Table 4: Reaction Parameters for the N-Methylation
| Parameter | Value | Reference |
| Starting Material | 7-bromo-1H-imidazo[4,5-c]pyridine | [8] |
| Methylating Agent | Methyl iodide or Dimethyl sulfate | [8] |
| Base | K₂CO₃ or NaH | [9] |
| Solvent | DMF or Acetonitrile | [8][9] |
| Reaction Temperature | Room temperature to 60 °C | [8] |
| Isomer Ratio (N1:N3) | Variable, requires optimization | [8][9] |
Signaling Pathways and Biological Relevance
Derivatives of the imidazo[4,5-c]pyridine scaffold are known to interact with various signaling pathways implicated in disease. For instance, they have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers.
Conclusion
The synthetic route detailed in these application notes provides a scalable and robust method for the production of this compound. By addressing key challenges such as regioselectivity in the final methylation step, this protocol is designed to be a valuable resource for researchers and professionals in the field of drug development, facilitating the synthesis of this important scaffold for further investigation and development of novel therapeutics.
References
- 1. WO2009018504A1 - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]
- 2. Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling with Deactivated Amino-Chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ijssst.info [ijssst.info]
- 6. 2-Amino-5-bromo-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
This guide provides troubleshooting advice and detailed protocols for researchers and drug development professionals working on the synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine. The content is structured to address common challenges, particularly those leading to low yields.
I. Synthetic Pathway Overview
The synthesis of this compound is a multi-step process. The most common route involves the initial formation of the imidazo[4,5-c]pyridine core, followed by bromination and N-methylation. Each step presents unique challenges that can contribute to a reduction in the overall yield. The following workflow diagram outlines a typical synthetic approach.
Caption: General synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical steps impacting the overall yield in this synthesis? The two most yield-critical steps are typically the cyclization to form the imidazole ring and the final N-methylation. The cyclization can suffer from incomplete reaction or degradation under harsh conditions. The N-methylation step is often non-regioselective, producing a mixture of N1 and N3 methylated isomers, which lowers the yield of the desired product and complicates purification.[1]
Q2: Why is N-methylation a common source of low yield for the target compound? The imidazole ring in 7-bromo-1H-imidazo[4,5-c]pyridine has two nitrogen atoms (N1 and N3) that can be alkylated. Alkylation reactions are often not selective and can lead to a mixture of N1-methyl and N3-methyl isomers.[1] Separating these isomers can be challenging and results in a lower isolated yield of the desired N1 isomer.
Q3: What analytical techniques are recommended for monitoring the reaction and purity? Thin-Layer Chromatography (TLC) is essential for monitoring reaction progress at each step. For structural confirmation and purity assessment of intermediates and the final product, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS) are crucial. High-Performance Liquid Chromatography (HPLC) is recommended for determining the precise purity and quantifying the ratio of N1 to N3 isomers.
Q4: Are there alternative strategies to improve regioselectivity during N-methylation? Yes, strategies include screening different bases, solvents, and methylating agents (see Table 1). In some cases, using a protecting group strategy can direct methylation to the desired nitrogen, though this adds steps to the synthesis.
III. Troubleshooting Guide
This guide addresses specific problems that can lead to low yields during the synthesis.
Step 1: Nitration of 4-Aminopyridine
-
Q: My nitration of 4-aminopyridine to 4-amino-3-nitropyridine is resulting in a low yield (<70%). What could be the cause?
-
A: Low yields in this step are often due to improper temperature control or inefficient mixing. The reaction is highly exothermic. It is critical to maintain the temperature between 0-10 °C during the dropwise addition of fuming nitric acid to the solution of 4-aminopyridine in concentrated sulfuric acid.[2] Insufficient stirring can lead to localized overheating, causing degradation of the starting material and product. Ensure the reaction is vigorously stirred throughout the addition and subsequent heating phases.
-
Step 2: Reduction of 4-Amino-3-nitropyridine
-
Q: The reduction of the nitro group to an amine is incomplete. How can I improve the conversion?
-
A: Incomplete reduction can be caused by catalyst deactivation or insufficient reducing agent. If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is fresh and the system is properly purged of air. For reductions using metals like tin(II) chloride (SnCl₂), ensure you are using a sufficient molar excess and that the reaction is heated appropriately to drive it to completion.[3] Monitoring by TLC is crucial to determine the necessary reaction time.
-
Step 3: Cyclization to form 1H-Imidazo[4,5-c]pyridine
-
Q: The cyclization of pyridine-3,4-diamine with formic acid gives a poor yield. What are the alternatives?
-
A: While boiling in formic acid is a classic method, it can lead to decomposition.[4] Consider the following alternatives:
-
Triethyl Orthoformate: Refluxing the diamine in triethyl orthoformate can give good yields and cleaner reactions.[3]
-
Polyphosphoric Acid (PPA): Using PPA as a dehydrating agent at elevated temperatures can promote cyclization, often with good yields (~75%), especially when combined with microwave irradiation.[4] However, the temperature must be carefully controlled to avoid charring.
-
-
Step 4: N-Methylation of 7-Bromo-1H-imidazo[4,5-c]pyridine
-
Q: My final methylation step produces a mixture of N1 and N3 isomers, making purification difficult and lowering the yield of the target compound. How can I improve the N1-selectivity?
-
A: This is the most common challenge. The ratio of N1 to N3 isomers is highly dependent on the reaction conditions. Weaker bases and polar aprotic solvents often favor N1 alkylation. You should screen different conditions as outlined in Table 1. A troubleshooting workflow for this specific issue is provided below.
-
Caption: Troubleshooting workflow for N-methylation regioselectivity issues.
IV. Key Experimental Protocols
Protocol 1: Cyclization of Pyridine-3,4-diamine using Formic Acid
-
Setup: To a round-bottom flask equipped with a reflux condenser, add pyridine-3,4-diamine (1.0 eq).
-
Reagent Addition: Add an excess of 98-100% formic acid (approx. 10-15 mL per gram of diamine).
-
Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10:1 Dichloromethane:Methanol).
-
Workup: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8. Be cautious as CO₂ evolution can cause frothing.
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1H-imidazo[4,5-c]pyridine.[4]
Protocol 2: N-Methylation of 7-Bromo-1H-imidazo[4,5-c]pyridine
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 7-bromo-1H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise. Allow the suspension to stir for 30 minutes at 0 °C.
-
Reagent Addition: Slowly add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the product and the disappearance of the starting material by TLC and/or LC-MS.
-
Workup: Quench the reaction by adding water.
-
Extraction: Extract the product into ethyl acetate (3x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N3 isomers, must be carefully purified by column chromatography on silica gel (a gradient of hexane/ethyl acetate is often effective) to isolate the desired this compound.[1]
V. Optimization Data
The regioselectivity of the N-methylation step is critical for achieving a high yield of the desired product. The choice of base, solvent, and temperature can significantly influence the N1/N3 isomer ratio. Below is a summary of conditions that can be explored to optimize this step.
Table 1: Comparison of Reaction Conditions for N-Methylation
| Methylating Agent | Base | Solvent | Temperature (°C) | Expected Predominant Isomer | Rationale / Comments |
| CH₃I | NaH | THF | 0 to RT | Mixture (often N3) | Strong, non-coordinating base. Can lead to poor selectivity. |
| CH₃I | K₂CO₃ | DMF | RT | N1 | Weaker, heterogeneous base in a polar aprotic solvent often favors N1 alkylation.[1] |
| CH₃I | Cs₂CO₃ | Acetonitrile | RT | N1 | Cesium carbonate is known to promote N-alkylation and can improve selectivity. |
| (CH₃)₂SO₄ | K₂CO₃ | Acetone | Reflux | Mixture | Dimethyl sulfate is a less reactive methylating agent; may require heat. |
Note: The data in this table is illustrative and based on general principles of imidazole alkylation. Experimental validation is required to determine the optimal conditions for this specific substrate.
References
Technical Support Center: Troubleshooting Suzuki Coupling Side Reactions with N-Heterocycles
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common side reactions encountered during Suzuki-Miyaura cross-coupling reactions involving N-heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when performing Suzuki coupling with N-heterocycles?
The primary side reactions encountered are:
-
Catalyst Poisoning: The Lewis basic nitrogen atom in the heterocycle can coordinate to the palladium catalyst, leading to its deactivation and consequently, low product yields.[1]
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron moiety is replaced by a hydrogen atom. This is a significant side reaction, particularly with electron-deficient heteroaryl boronic acids.[1][2]
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[1][3]
-
Poor Solubility: N-heterocycles, especially those with multiple nitrogen atoms or polar functional groups, can have poor solubility in common organic solvents, which can hinder the reaction rate and overall yield.[1]
-
Dehalogenation: The aryl halide substrate can undergo dehalogenation, where the halide is replaced by a hydrogen atom, leading to an undesired byproduct.[3]
Q2: How can catalyst poisoning be minimized when working with basic N-heterocycles?
Several strategies can be employed to mitigate catalyst poisoning:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands. These ligands can shield the palladium center and prevent strong coordination with the nitrogen heterocycle.[1][4]
-
Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species, minimizing opportunities for deactivation.[1][5]
-
Slow Addition: A slow addition of the nitrogen-containing coupling partner can help maintain a low concentration in the reaction mixture, reducing its inhibitory effect on the catalyst.[1]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce catalyst deactivation pathways.[1][6]
Q3: What are the best practices to avoid protodeboronation of my heteroaryl boronic acid?
Protodeboronation is a common challenge that can be addressed by:
-
Use of Boronic Esters or Trifluoroborates: Boronic acid pinacol esters, MIDA esters, or potassium trifluoroborate salts are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[4]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[6][7]
-
Choice of Base: Using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial. Strong bases in aqueous media can accelerate protodeboronation.[7]
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can favor the desired cross-coupling over protodeboronation.[1]
Q4: How can the formation of homocoupling byproducts be suppressed?
To minimize homocoupling byproducts:
-
Thorough Degassing: The presence of oxygen can promote the homocoupling of boronic acids.[3][7] Therefore, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
-
Choice of Palladium Source: Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are generally preferred over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) as the latter can promote homocoupling during their in situ reduction to Pd(0).[8]
-
Use of Precatalysts: Modern palladium precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, which can help minimize homocoupling.[8]
-
Appropriate Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can hinder the formation of intermediates that lead to homocoupling.[8]
Troubleshooting Guides
Low to No Yield
If you are experiencing low to no yield in your Suzuki coupling reaction, consider the following troubleshooting steps, summarized in the decision tree below.
Complex Mixture of Byproducts
When faced with a complex mixture of byproducts, a systematic approach to optimizing reaction conditions is necessary.
Data Presentation
The choice of catalyst, ligand, base, and solvent significantly impacts the yield of Suzuki coupling reactions with N-heterocycles. The following tables summarize yields under various conditions to guide your experimental design.
Table 1: Effect of Catalyst and Ligand on Yield (%)
| Heteroaryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 3-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 100 | 92 |
| 2-Chloro-5-trifluoromethylpyridine | 3-Furylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-AmylOH | 100 | 88 |
| 3-Chloro-5-azaindole | 2-Thienylboronic acid | XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O | 80 | 93 |
| 6-Chloroindole | Phenylboronic acid | P1 (XPhos precatalyst) (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 99 |
Table 2: Effect of Base and Solvent on Yield (%)
| Heteroaryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromopyridine HCl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 85 |
| 4-Bromopyridine HCl | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80 | 91 |
| 4-Bromopyridine HCl | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 80 | 89 |
| 2-Bromopyridine | 2-Formylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 90 | 78 |
| 2-Bromopyridine | 2-Formylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 90 | 85 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Heterocyclic Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Through the septum, add the degassed solvent (e.g., dioxane/water 4:1).[1] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the ligand if necessary.[1]
-
Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography.[1]
Protocol for Minimizing Protodeboronation using a Boronic Ester
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and a finely powdered, anhydrous base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Solvent and Catalyst Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Reaction: Heat the mixture in a preheated oil bath to the desired temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Workup and Purification: Follow the general workup and purification procedure described above.
Signaling Pathways
The Suzuki-Miyaura catalytic cycle is a fundamental concept for understanding and troubleshooting the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
preventing protodeboronation in reactions with imidazopyridine boronic acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation in reactions involving imidazopyridine boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with imidazopyridine boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the imidazopyridine boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction consumes your starting material, reducing the yield of the desired cross-coupled product and complicating purification.[2] Imidazopyridine boronic acids, being a class of basic heteroaromatic boronic acids, are particularly susceptible to this decomposition pathway.[1][3]
Q2: What are the primary factors that promote protodeboronation in these reactions?
A2: Several factors can significantly influence the rate of protodeboronation:
-
pH of the reaction medium: Imidazopyridine and other basic heteroaromatic boronic acids can form reactive zwitterionic species, especially under neutral pH conditions, which can lead to rapid protodeboronation.[1][4] Both acidic and strongly basic conditions can sometimes suppress this pathway by shifting the equilibrium away from the zwitterion.[1]
-
Reaction Temperature: Higher temperatures generally accelerate the rate of protodeboronation.[2][5][6]
-
Choice of Base: While a base is necessary for the Suzuki-Miyaura catalytic cycle, strongly basic and aqueous conditions can promote protodeboronation.[2][7]
-
Catalyst System: The efficiency of the palladium catalyst and its ligands is crucial. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[2] However, very bulky phosphine ligands can sometimes paradoxically promote protodeboronation.[8][9][10][11]
-
Solvent and Water Content: The presence of a proton source, like water, is necessary for protodeboronation to occur.[7][12]
Q3: Are boronic esters, like pinacol esters, always more stable than the corresponding boronic acids?
A3: It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester (Bpin), confers greater stability. While pinacol esters are often easier to handle and more resistant to some degradation pathways, they do not universally guarantee greater stability against protodeboronation.[13][14] The stability of a boronic ester is nuanced and can be dependent on the specific reaction conditions.[13] However, for imidazopyridine boronic acids, using a more stable derivative like a pinacol ester, MIDA boronate, or a trifluoroborate salt is a highly recommended starting point to minimize decomposition.[15][16]
Q4: What is a MIDA boronate and how does it help prevent protodeboronation?
A4: A MIDA (N-methyliminodiacetic acid) boronate is a derivative where the boronic acid is protected. These are typically exceptionally stable, crystalline, and air-stable solids.[6][15][16] In a Suzuki-Miyaura coupling reaction, the MIDA group can be cleaved under specific aqueous basic conditions to slowly release the free boronic acid.[16][17][18] This "slow-release" strategy keeps the instantaneous concentration of the unstable free imidazopyridine boronic acid low, thereby minimizing its decomposition via protodeboronation while still allowing the desired cross-coupling to proceed.[6][16][17][18]
Troubleshooting Guides
Issue 1: Low yield of desired product with significant formation of the protodeboronated imidazopyridine.
This is the most common issue when working with imidazopyridine boronic acids. The following decision tree can help you troubleshoot the problem.
Caption: Troubleshooting workflow for low yields due to protodeboronation.
Issue 2: Reaction is sluggish and incomplete, even when using a stable boronic ester.
If you have already switched to a more stable derivative of your imidazopyridine boronic acid but are still facing issues with reaction efficiency, consider the following:
-
Potential Cause: Poor catalyst activity or deactivation. The Lewis basic nitrogen atoms in the imidazopyridine core can potentially coordinate to the palladium center and inhibit catalysis.[19]
-
Solution:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent catalyst oxidation.[2][7]
-
Use High-Quality Reagents: Use fresh, high-purity catalyst and ligands.
-
Increase Catalyst Loading: A modest increase in catalyst loading may improve conversion.[2]
-
Employ Robust Ligands: Utilize electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that are known to promote efficient catalytic turnover for challenging substrates.[7][15]
-
Issue 3: Inconsistent results and poor reproducibility.
-
Potential Cause 1: Degradation of the imidazopyridine boronic acid or its derivative upon storage.
-
Solution 1: Always check the purity of your boronic acid reagent by NMR before use. Store sensitive boronic acids and their derivatives under an inert atmosphere, refrigerated, and protected from light.
-
Potential Cause 2: Incomplete degassing or introduction of air during the reaction setup.
-
Solution 2: Ensure your experimental setup is rigorously air- and moisture-free. Use proper Schlenk line or glovebox techniques.
Data Summary Tables
Table 1: Influence of Reaction Parameters on Protodeboronation
| Parameter | Condition Favoring Protodeboronation | Recommended Condition to Minimize Protodeboronation |
| Boron Reagent | Free Boronic Acid | MIDA Boronate, Trifluoroborate Salt, Pinacol Ester[15][16] |
| Base | Strong, aqueous bases (NaOH, KOH) | Milder, often anhydrous bases (K₃PO₄, K₂CO₃, Cs₂CO₃)[5][7] |
| Temperature | High (e.g., >100 °C) | Lowest temperature for efficient turnover (e.g., 60-80 °C)[2][6] |
| Solvent | Aqueous / Protic | Anhydrous aprotic solvents (Dioxane, Toluene, THF)[7] |
| Catalyst | Inefficient or deactivated catalyst | Highly active Pd(0) catalyst with robust ligands[2][15] |
Key Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of an Imidazopyridine MIDA Boronate
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), the imidazopyridine MIDA boronate (1.2–1.5 equiv.), and a finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.[7]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[7]
-
Solvent Addition: Add degassed solvent (e.g., a 5:1 mixture of dioxane/water) via syringe.[16]
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways and the influence of reaction conditions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 11. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bromo-N-Heterocycles
Welcome to the Technical Support Center for the purification of bromo-N-heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during the purification of these important synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude bromo-N-heterocycle reaction mixtures?
A1: Common impurities include unreacted starting materials, byproducts from side reactions (such as double bromination or the formation of isomers), residual palladium catalysts from cross-coupling reactions, and solvents used in the synthesis.[1][2] For instance, in the synthesis of N-Bromoacetamide, a common byproduct is N,N-dibromoacetamide.[1]
Q2: Why do my bromo-N-heterocycles show peak tailing during silica gel column chromatography?
A2: The basic nitrogen atom in the heterocycle can interact strongly with the acidic silanol groups on the surface of silica gel.[3] This interaction leads to poor separation and tailing of the peaks.
Q3: Can my bromo-N-heterocycle decompose on silica gel?
A3: Yes, some bromo-N-heterocycles can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[4][5] This is a crucial consideration when developing a purification strategy.
Q4: How can I remove residual palladium catalyst from my bromo-N-heterocycle product?
A4: Common methods include using palladium scavengers (e.g., thiol-functionalized silica), adsorption on activated carbon, crystallization, and column chromatography.[6][7] The Lewis basic nitrogen of the heterocycle can chelate with palladium, making its removal challenging.[6]
Q5: My bromo-N-heterocycle is an oil at room temperature. Can I still use recrystallization?
A5: Yes, recrystallization is still a viable option for low-melting solids or oils.[8] It may require cooling the solution significantly, potentially using an ice-salt bath or a chiller, to induce crystallization.[8]
Troubleshooting Guides
Problem 1: Co-elution of Product and Impurities in Column Chromatography
Possible Causes and Solutions:
| Possible Cause | Suggested Solution(s) |
| Inappropriate Solvent System | Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. For non-polar compounds, start with hexane or petroleum ether and gradually add a more polar solvent like diethyl ether or ethyl acetate.[2] |
| Closely Eluting Isomers | Use a high-efficiency silica gel and a slow, shallow gradient of a less polar eluent system. A longer column can also improve separation.[4] |
| Overloading the Column | Reduce the amount of crude material loaded onto the column. As a general rule, use 50-100 times the weight of silica gel to the crude sample.[9] |
| Improper Sample Loading | For samples with poor solubility in the eluent, use a "dry loading" technique. Dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[3][10] |
Problem 2: Product Degradation or Low Recovery During Purification
Possible Causes and Solutions:
| Possible Cause | Suggested Solution(s) |
| Decomposition on Acidic Silica Gel | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[4][10] Alternatively, use a less acidic stationary phase like neutral alumina or Florisil.[3] |
| Hydrolysis During Aqueous Work-up | Use chilled, dilute sodium bicarbonate solution for washing and minimize the contact time between the organic and aqueous layers.[2] |
| Debromination | Reductive dehalogenation can occur, especially during catalytic hydrogenation for other functional group transformations.[11][12] Careful selection of reaction conditions is crucial. While not a purification issue per se, it is a common challenge in handling these molecules. |
| Loss into Aqueous Layer During Extraction | During acidic extractions, the basic nitrogen of the heterocycle can be protonated, making the compound water-soluble. To recover the product, the aqueous layer needs to be basified and extracted.[13][14] |
Problem 3: Difficulty with Recrystallization
Possible Causes and Solutions:
| Possible Cause | Suggested Solution(s) |
| Oiling Out | Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow the solution to cool very slowly.[8] |
| No Crystal Formation | The solution may not be supersaturated. Try inducing crystallization by scratching the inside of the flask or adding a seed crystal. Alternatively, reduce the solvent volume by gentle heating and re-cool.[8] |
| Low Yield | Too much solvent may have been used. Concentrate the mother liquor to obtain a second crop of crystals.[8] Ensure the washing solvent is cold to avoid redissolving the product.[8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Bromo-N-Heterocycle
This protocol is a general guideline and should be optimized for each specific compound.
1. Materials:
-
Crude bromo-N-heterocycle
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane)
-
Triethylamine (optional, for deactivation)
-
Glass chromatography column
-
TLC plates and chamber
-
Collection tubes
2. Procedure:
-
TLC Analysis: Determine the optimal eluent system by TLC. The ideal Rf value for the product is typically between 0.2 and 0.4.[9]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[15]
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system determined by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.[10]
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Bromo-N-Heterocycle
1. Materials:
-
Crude bromo-N-heterocycle
-
"Good" solvent (dissolves the compound when hot)
-
"Poor" solvent (compound is insoluble) - for mixed-solvent recrystallization
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Ice bath
2. Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization:
-
Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[16]
-
Mixed Solvent: While the solution in the "good" solvent is hot, slowly add the "poor" solvent until the solution becomes slightly cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate and then allow it to cool slowly.
-
-
Cooling: Further cool the solution in an ice bath to maximize the yield of crystals.[8]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold "poor" solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Palladium Catalyst Removal Using Activated Carbon
1. Materials:
-
Crude product containing palladium catalyst
-
Activated carbon
-
Suitable organic solvent
-
Celite®
-
Filtration apparatus
2. Procedure:
-
Dissolution: Dissolve the crude product in an appropriate solvent.[7]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[7]
-
Stirring: Stir the suspension at room temperature for 1-2 hours.[7]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[7] The Celite helps in removing fine carbon particles.
-
Washing: Wash the Celite/carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the palladium-free product.
Visualizations
Caption: Troubleshooting workflow for the purification of bromo-N-heterocycles.
Caption: Decision-making workflow for flash column chromatography purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 12. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 13. vernier.com [vernier.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgsyn.org [orgsyn.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Improving the Aqueous Solubility of Imidazopyridine-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of imidazopyridine-based compounds.
Frequently Asked Questions (FAQs)
Q1: My imidazopyridine-based compound has poor aqueous solubility. What are the primary strategies I can employ to improve it?
A1: There are several effective strategies to enhance the aqueous solubility of poorly soluble compounds like imidazopyridines. These can be broadly categorized into chemical modifications, physical modifications, and formulation-based approaches.
-
Chemical Modifications:
-
Salt Formation: For ionizable imidazopyridine compounds, forming a salt can significantly increase solubility.[1][2][3][4][5] This is often the most effective and common initial approach.
-
Prodrug Strategies: A prodrug is an inactive or less active derivative that is converted to the active parent drug in vivo. This approach can be used to improve solubility and other pharmacokinetic properties.[6]
-
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area-to-volume ratio, which can enhance the dissolution rate.[7]
-
Modification of Crystal Habit: Amorphous forms of a drug are generally more soluble than their crystalline counterparts. Co-crystallization is another technique to modify the crystal lattice and improve solubility.
-
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing the imidazopyridine compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) at a molecular level can create a more soluble amorphous solid dispersion.[8][9]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic imidazopyridine molecule within the cavity of a cyclodextrin can increase its apparent aqueous solubility.[10][11][12][13]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be formulated to improve solubility and absorption.
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds.[14]
-
pH Adjustment: For imidazopyridine derivatives with ionizable groups, adjusting the pH of the solution to ensure the compound is in its more soluble ionized form can be a simple and effective method.
-
Q2: How do I choose the most appropriate solubility enhancement technique for my specific imidazopyridine compound?
A2: The choice of technique depends on several factors, including the physicochemical properties of your compound, the desired application (e.g., in vitro assay vs. in vivo formulation), and the stage of drug development. The following decision tree can guide your selection process.
Q3: Are there any known signaling pathways commonly targeted by imidazopyridine-based compounds?
A3: Yes, a significant number of imidazopyridine derivatives have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[15][16][17][18][19][20] This pathway is crucial in regulating cell growth, proliferation, survival, and angiogenesis, and its dysregulation is frequently observed in various cancers.
Troubleshooting Guides
Issue: Precipitation of Imidazopyridine Compound in Aqueous Buffer (e.g., PBS)
Symptoms:
-
Cloudiness or turbidity upon addition of the compound stock solution to the buffer.
-
Visible particulate matter in the solution.
-
Inconsistent results in bioassays.
Workflow for Troubleshooting Precipitation:
Detailed Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The concentration of the imidazopyridine compound exceeds its solubility limit in the aqueous buffer. | Determine the kinetic solubility of your compound in the specific buffer to identify the maximum achievable concentration. If possible, lower the working concentration in your experiment. |
| High Final DMSO Concentration | While DMSO is a good solvent for many organic compounds, a high final concentration in the aqueous buffer can still lead to precipitation. | Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%. |
| Improper Mixing | Rapidly adding a concentrated DMSO stock to the aqueous buffer can cause localized supersaturation and immediate precipitation. | Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. Alternatively, perform a serial dilution in the aqueous buffer. |
| pH of the Buffer | The solubility of ionizable imidazopyridine compounds is pH-dependent. If the buffer pH is close to the compound's pKa, it may exist in its less soluble, non-ionized form. | If your compound has acidic or basic properties, measure its pH-solubility profile. Adjust the buffer pH to a range where the compound is maximally ionized and therefore more soluble. |
| Buffer Components | Components of the buffer, such as high salt concentrations, can sometimes interact with the compound and reduce its solubility.[21] | If precipitation persists in PBS, try a different buffer system like HEPES or Tris.[21] |
Quantitative Data on Solubility Enhancement
The following tables summarize the potential improvements in aqueous solubility that can be achieved with different techniques. Note that the actual fold-increase will be highly dependent on the specific imidazopyridine derivative.
Table 1: Solubility Enhancement of a Weakly Basic Compound by Salt Formation
| Compound Form | Intrinsic Solubility (µg/mL) | Solubility at pH 5.0 (mg/mL) | Fold Increase at pH 5.0 |
| Free Base | 10 | 0.01 | 1x |
| Mesylate Salt | 10 | 39 | 3900x |
Source: Adapted from a study on RPR2000765, a compound with similar properties to some imidazopyridines.[5]
Table 2: Solubility Enhancement of 3-Nitroimidazo[1,2-a]pyridine Derivatives
| Compound | R Group | Thermodynamic Solubility (µM) at pH 7.4 |
| Hit A | -Cl | 6.9 |
| Hit B | -S-Ph-Cl | 1.4 |
| 3e | -OCF₃ | 64.7 |
| 3i | -CH₂-CF₃ | 12.4 |
| 7 | -pyridyl | 31.1 |
Source: Data from a study on antileishmanial 3-nitroimidazo[1,2-a]pyridine derivatives.[22][23]
Table 3: Potential Solubility Enhancement with Cyclodextrins
| Drug | Cyclodextrin Used | Fold Increase in Solubility |
| Itraconazole | HP-β-CD | >4000x |
| Dexamethasone | β-CD | 25x |
| Diclofenac | HP-β-CD | 5x |
Source: General data on cyclodextrin complexation, applicable to hydrophobic compounds like imidazopyridines.[10]
Experimental Protocols
Protocol 1: Determination of Kinetic and Thermodynamic Aqueous Solubility
Objective: To determine the kinetic and thermodynamic solubility of an imidazopyridine-based compound.
Materials:
-
Imidazopyridine compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate shaker
-
Spectrophotometer or nephelometer
-
HPLC-UV or LC-MS/MS system
Kinetic Solubility Protocol: [24][25][26][27][28]
-
Prepare a 10 mM stock solution of the imidazopyridine compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4).
-
Shake the plate for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is the concentration at which precipitation is first observed.
Thermodynamic Solubility Protocol: [3][24][25]
-
Add an excess amount of the solid imidazopyridine compound to a known volume of PBS (pH 7.4) in a glass vial.
-
Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of an imidazopyridine compound with a hydrophilic polymer to enhance its solubility.
Materials:
-
Imidazopyridine compound
-
Polyvinylpyrrolidone (PVP) or Hydroxypropyl methylcellulose (HPMC)
-
Suitable organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or vacuum oven
Protocol:
-
Dissolve the imidazopyridine compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a suitable organic solvent.
-
Ensure complete dissolution of both components.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
The resulting solid is the amorphous solid dispersion.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.[19][22][29][30]
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
Objective: To prepare an inclusion complex of an imidazopyridine compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
Imidazopyridine compound
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and hot plate
-
Freeze-dryer
Protocol (Kneading Method):
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Slowly add the imidazopyridine compound to the paste while continuously kneading.
-
Knead for an extended period (e.g., 60 minutes).
-
Dry the resulting solid in an oven at a controlled temperature.
Protocol (Co-evaporation Method):
-
Dissolve the cyclodextrin in water.
-
Dissolve the imidazopyridine compound in a suitable organic solvent.
-
Add the drug solution to the cyclodextrin solution with constant stirring.
-
Evaporate the solvent under reduced pressure.
-
Collect and dry the resulting solid.
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, PXRD, and Fourier-Transform Infrared (FTIR) spectroscopy. The phase solubility diagram should also be constructed to determine the stoichiometry and stability constant of the complex.
References
- 1. Zolpidem - Wikipedia [en.wikipedia.org]
- 2. internationaljournal.org.in [internationaljournal.org.in]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 7. jddtonline.info [jddtonline.info]
- 8. Advances in Synthesis and Application of Imidazopyridine Derivatives [manu56.magtech.com.cn]
- 9. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. | Semantic Scholar [semanticscholar.org]
- 10. kinampark.com [kinampark.com]
- 11. Copper (II) complex supported on magnetic nanoparticles as a novel nanocatalyst for the synthesis of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. ijrar.org [ijrar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. icdd.com [icdd.com]
- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. enamine.net [enamine.net]
- 26. inventivapharma.com [inventivapharma.com]
- 27. asianpubs.org [asianpubs.org]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. opendata.uni-halle.de [opendata.uni-halle.de]
- 30. crystalpharmatech.com [crystalpharmatech.com]
addressing catalyst poisoning in palladium-catalyzed reactions of imidazopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst poisoning and other common issues encountered during palladium-catalyzed reactions of imidazopyridines.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed reactions with imidazopyridine substrates often challenging?
A1: The primary challenge arises from the inherent Lewis basicity of the nitrogen atoms within the imidazopyridine scaffold. These nitrogen atoms can coordinate strongly to the palladium catalyst, leading to the formation of stable, off-cycle complexes. This coordination can inhibit or completely poison the catalyst, preventing it from participating in the desired catalytic cycle and resulting in low or no product yield.[1] The extent of this inhibition can be influenced by the specific substitution pattern on the imidazopyridine ring.
Q2: What are the common signs of catalyst poisoning in my reaction?
A2: Common indicators of catalyst poisoning include:
-
Low or no conversion: The starting materials remain largely unreacted even after extended reaction times.
-
Stalled reaction: The reaction proceeds initially but stops before reaching completion.
-
Formation of byproducts: In some cases, catalyst deactivation can lead to side reactions, such as dehalogenation or homocoupling of starting materials.
-
Inconsistent results: Difficulty in reproducing reaction outcomes under seemingly identical conditions.
Q3: Which palladium-catalyzed reactions are most susceptible to poisoning by imidazopyridines?
A3: Reactions that are highly sensitive to the electronic and steric environment of the catalyst are particularly susceptible. This includes, but is not limited to, Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. The success of these transformations with imidazopyridine substrates heavily relies on the careful selection of the catalyst system and reaction conditions to minimize catalyst inhibition.
Q4: Can I use standard palladium catalysts and ligands for reactions with imidazopyridines?
A4: While standard catalyst systems can sometimes be effective, they often require optimization. For imidazopyridine substrates, it is frequently necessary to employ more specialized ligands. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), have shown significant success in mitigating catalyst poisoning by promoting the desired catalytic steps and discouraging inhibitory coordination.[2][3]
Q5: Are there alternatives to palladium catalysts for cross-coupling reactions of imidazopyridines?
A5: Yes, in some cases, copper-catalyzed reactions can be a viable alternative to palladium-catalyzed cross-couplings for the synthesis of imidazopyridine derivatives.[4][5] These systems may be less prone to poisoning by nitrogen heterocycles under certain conditions. However, the scope and efficiency of copper catalysts can differ significantly from palladium systems, and optimization is still required.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no yield of the coupled product.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning by Imidazopyridine Nitrogen | 1. Ligand Selection: Switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, or a Josiphos-type ligand). 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%). | Bulky ligands can sterically hinder the coordination of the imidazopyridine nitrogen to the palladium center. Higher catalyst loading can compensate for a portion of the catalyst being deactivated. |
| Incorrect Base | 1. Screen Bases: Test a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. 2. Ensure Anhydrous Conditions (for some bases): If using a strong base like an alkoxide, ensure the reaction is strictly anhydrous. | The choice of base is critical and substrate-dependent. A weak base may not be effective, while a very strong base can lead to side reactions. |
| Solvent Effects | 1. Solvent Screening: Evaluate solvents like 1,4-dioxane, toluene, or DMF, often with the addition of a small amount of water. | The solvent can influence the solubility of reagents and the stability of the catalytic species. Water can sometimes facilitate the transmetalation step. |
| Poor Quality Boronic Acid/Ester | 1. Check Purity: Use freshly purchased or purified boronic acid/ester. 2. Use Boronic Ester: Consider using the corresponding pinacol boronate ester, which is often more stable. | Impurities in the boronic acid or its degradation can inhibit the reaction. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of dehalogenated byproduct.
| Potential Cause | Troubleshooting Step | Rationale |
| Strong Coordination of Imidazopyridine | 1. Ligand Choice: Employ sterically demanding and electron-rich ligands like t-BuXPhos, BrettPhos, or RuPhos.[2][6] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) for more reliable activation. | These ligands are designed to accelerate the rates of oxidative addition and reductive elimination, outcompeting catalyst inhibition. Pre-catalysts ensure efficient formation of the active Pd(0) species. |
| Inappropriate Base | 1. Base Selection: Screen strong, non-nucleophilic bases such as NaOt-Bu, K₃PO₄, or LiHMDS.[6] 2. Base Solubility: Ensure the base is sufficiently soluble in the reaction medium or use a phase-transfer catalyst if necessary. | The base plays a crucial role in the deprotonation of the amine and regeneration of the active catalyst. The choice depends on the pKa of the amine. |
| Reaction Temperature | 1. Optimize Temperature: Systematically vary the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and increase if no reaction is observed. | Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition or side reactions if excessive. |
| Presence of Water | 1. Strictly Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents, especially when using strong alkoxide bases. | Water can hydrolyze the active catalyst and some bases, leading to deactivation. |
Heck Reaction
Issue: Low product yield and formation of reduced alkene.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | 1. Ligand Modification: Use phosphine ligands that are resistant to oxidation, or consider phosphine-free catalyst systems if applicable. 2. Add a Re-oxidant: For oxidative Heck variants, ensure the proper stoichiometric amount of the re-oxidant (e.g., benzoquinone) is present. | The Heck reaction often involves a Pd(0)/Pd(II) cycle, and catalyst stability is crucial.[1][7] |
| Incorrect Base | 1. Screen Organic Bases: Evaluate organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). 2. Inorganic Base Option: In some cases, inorganic bases like NaOAc or K₂CO₃ can be effective. | The base is required to regenerate the Pd(0) catalyst in the final step of the catalytic cycle. |
| Alkene Substrate Issues | 1. Use Activated Alkenes: Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive in the Heck reaction.[1] 2. Check Alkene Purity: Ensure the alkene is free of polymerization inhibitors or other impurities. | The electronic nature of the alkene significantly influences the rate of migratory insertion. |
| Side Reactions | 1. Control Temperature: Lowering the reaction temperature may suppress the formation of the reduced alkene byproduct. 2. Choice of Halide: If possible, use an aryl iodide or bromide instead of a chloride, as they are generally more reactive. | Reductive elimination of a palladium hydride species can lead to the formation of the reduced alkene. |
Experimental Protocols
Optimized Suzuki-Miyaura Coupling of a Halogenated Imidazopyridine
This protocol is a general starting point and may require further optimization for specific substrates.
Reagents and Materials:
-
Halogenated imidazopyridine (1.0 equiv)
-
Boronic acid or pinacol boronate ester (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube, add the halogenated imidazopyridine, boronic acid/ester, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube.
-
Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).
-
Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 10:1 dioxane:water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of a Suzuki-Miyaura reaction and the competing catalyst poisoning pathway by imidazopyridine coordination.
Caption: A logical workflow for troubleshooting failed palladium-catalyzed reactions of imidazopyridines.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
minimizing regioisomer formation in imidazopyridine synthesis
Technical Support Center: Imidazopyridine Synthesis
Welcome to the technical support center for imidazopyridine synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of regioisomers formed during imidazopyridine synthesis?
A1: Regioisomer formation is a common challenge that primarily depends on the specific imidazopyridine core being synthesized.
-
For imidazo[1,2-a]pyridines , the key issue is often controlling substitution at the C-2 versus the C-3 position of the imidazole ring. This is typically influenced by the choice of starting materials, such as 2-aminopyridines reacting with α-haloketones or other synthons.[1][2]
-
For imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines , which are purine bioisosteres, the challenge lies in differentiating substitution on the nitrogen atoms of the imidazole ring (e.g., N-1 vs. N-3 alkylation) or regioselective functionalization of the pyridine ring.[3][4] The specific site of reaction is governed by the electronic properties of the ring system and the steric hindrance of the reactants.[5]
Q2: How can I definitively identify which regioisomer I have synthesized?
A2: Unambiguous structural determination is critical. While 1D NMR provides initial clues, advanced analytical techniques are required for definitive proof, especially for N-substituted isomers.
-
2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools. HMBC reveals 2-3 bond correlations between protons and carbons, while NOESY identifies protons that are close in space.[3] These methods allow for the clear differentiation of N-1, N-3, and other positional isomers.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides absolute structural proof.
-
LC-MS: While not definitive for identification on its own, Liquid Chromatography-Mass Spectrometry can separate isomers and confirm their molecular weight. Comparing retention times with known standards can aid in identification.[6]
Q3: Which reaction parameters have the most significant impact on regioselectivity?
A3: Several factors can be tuned to influence the formation of the desired regioisomer:
-
Catalyst and Ligand: The choice of metal catalyst (e.g., Copper, Palladium) and the properties of the associated ligands are crucial.[5][7] For instance, in cross-coupling reactions, ligands with specific steric and electronic properties can direct the reaction to a particular site.[4]
-
Solvent: The polarity of the solvent can influence the reactivity of different sites on the heterocyclic ring, thereby altering the isomeric ratio.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of a reaction. A specific temperature profile may favor the formation of the thermodynamically more stable isomer.
-
Base: The strength and steric bulk of the base used can play a significant role, particularly in reactions involving deprotonation steps like N-alkylation.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in C-H Functionalization of Imidazo[1,2-a]pyridines
You are attempting a direct C-H arylation and obtaining a mixture of C-2 and C-3 substituted products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for optimizing C-H functionalization.
Corrective Actions:
-
Catalyst/Ligand System: The regioselectivity of palladium-catalyzed C-H arylations is highly dependent on the ligand. The use of specific ligands like XantPhos or BINAP has been shown to be crucial in directing substitution.[5][7] For example, a Pd(OAc)2/Xantphos system may favor C-2 amination.[7]
-
Oxidant: In oxidative coupling reactions, the choice of oxidant, such as Cu(OAc)2 with oxygen as a co-oxidant, can be ideal for achieving high regioselectivity.[7]
-
Reaction Conditions: Systematically vary the solvent and temperature to find the optimal conditions that favor the formation of your desired isomer.
Issue 2: Formation of N-1 and N-3 Alkylation Mixtures in Imidazo[4,5-b]pyridines
You are performing an N-alkylation and getting an inseparable mixture of N-1 and N-3 regioisomers.
Decision Pathway for Analysis:
Caption: Analytical decision tree for identifying N-alkylated isomers.
Corrective Actions:
-
Base and Solvent: The choice of base and solvent is paramount. Using a bulkier base may sterically hinder attack at one nitrogen. Aprotic polar solvents like DMF can favor one isomer, while nonpolar solvents like toluene may favor another.
-
Protecting Groups: Consider a strategy involving protecting groups. If one nitrogen is more reactive, it can be selectively protected, allowing for functionalization at the other nitrogen, followed by deprotection.
-
Directed Synthesis: Employ a synthetic route that builds the ring system in a way that unambiguously places the substituent at the desired nitrogen, avoiding the alkylation of the pre-formed heterocycle altogether.[4]
Quantitative Data on Regioselectivity
The following table summarizes how reaction conditions can influence the outcome of imidazopyridine synthesis, based on examples from the literature.
| Reaction Type | Substrates | Catalyst/Reagent | Solvent | Temp (°C) | Product(s) & Ratio/Yield | Ref |
| 3-Component Reaction | Aldehyde, 2-Aminopyridine, Alkyne | CuI | Toluene | 110 | Imidazo[1,2-a]pyridine (45% yield) | [7] |
| 3-Component Reaction | Aldehyde, 2-Aminopyridine, Alkyne | CuI / NaHSO₄·SiO₂ | Toluene | 110 | Imidazo[1,2-a]pyridine (Improved Yield) | [7] |
| C-H Arylation | Imidazo[1,2-a]pyridine, Aryl Halide | Pd(OAc)₂ / Cu(OAc)₂ | DMF | 120 | Highly regioselective for C-3 position | [7] |
| C-N Coupling | 2-Halo-Imidazo[4,5-b]pyridine, Pyridone | Pd(OAc)₂ / XantPhos | 1,4-Dioxane | 100 | Regioselective C-2 amination | [5][7] |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ | DCM/MeOH | 120 (MW) | 3-aminoalkyl imidazo[1,2-a]pyridines (48-86% yield) | [8][9] |
| Oxidative Cyclization | 2-Aminopyridine, Nitroalkene | Iodine / H₂O₂ (aq) | H₂O | 80 | 3-nitroimidazo[1,2-a]pyridines (Regioselective) | [10] |
Experimental Protocols
Protocol 1: Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NMR
This protocol provides a methodology for the unambiguous structural assignment of N-1, N-3, and N-4 regioisomers.[3]
Objective: To determine the precise location of an alkyl substituent on the nitrogen atoms of the imidazo[4,5-b]pyridine core.
A. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is key for differentiating N-1 and N-3 isomers.
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Filter the solution into a 5 mm NMR tube.
-
Key Parameters (500 MHz Spectrometer):
-
Pulse Program: hmbcgplpndqf or equivalent gradient-selected sequence.
-
Temperature: 298 K.
-
Spectral Width (¹³C): 100-180 ppm.
-
-
Analysis: For an N-1 isomer, the protons of the N-1 substituent will show a 3-bond correlation to the C-7a quaternary carbon. This correlation is absent for the N-3 isomer.
B. 2D-NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space, which is particularly useful for confirming the N-4 regioisomer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.6 mL of deuterated solvent. It is recommended to degas the sample via several freeze-pump-thaw cycles to remove oxygen.
-
Key Parameters (500 MHz Spectrometer):
-
Pulse Program: noesygpph or equivalent.
-
Mixing Time (d8): 0.5-1.0 seconds (optimized for small molecules).
-
-
Analysis: For an N-4 isomer, the protons of the N-4 substituent will show a through-space NOE correlation to the H-5 proton on the pyridine ring.
Protocol 2: Regioselective Synthesis of 3-Aminoimidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé Reaction
This protocol describes a high-yielding, three-component reaction to selectively synthesize 3-substituted imidazo[1,2-a]pyridines.[8]
Objective: To achieve regioselective synthesis of 3-aminoalkyl imidazoazines.
-
Reactants:
-
2-Aminopyridine derivative (1.0 eq)
-
Aldehyde (1.0 eq)
-
Isocyanide (1.1 eq)
-
-
Catalyst: Scandium(III) triflate (Sc(OTf)₃, 10 mol%).
-
Solvent: Dichloromethane/Methanol (DCM/MeOH), 2:1 mixture.
-
Procedure:
-
To a microwave vial, add the 2-aminopyridine, aldehyde, and Sc(OTf)₃.
-
Add the DCM/MeOH solvent system to achieve a concentration of 0.3 M with respect to the aminopyridine.
-
Add the isocyanide to the mixture.
-
Seal the vial and heat in a microwave reactor to 120 °C for 1 hour.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-aminoalkyl imidazo[1,2-a]pyridine.
-
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound in solution.
| Issue | Possible Cause(s) | Recommended Actions |
| Unexpected peaks appear in HPLC chromatogram over time. | Degradation of the compound in the chosen solvent or under the experimental conditions. | - Prepare solutions fresh before use. - Analyze the solution at different time points to monitor the appearance of new peaks. - If using aqueous solutions, check and control the pH. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. |
| Loss of compound concentration in stock solution. | Adsorption to the container surface or significant degradation. | - Use silanized glassware or low-adsorption plastic containers. - Perform a forced degradation study to identify the primary degradation pathways.[1][2] - Re-evaluate the solvent choice; consider aprotic solvents if hydrolysis is suspected. |
| Solution changes color (e.g., turns yellow or brown). | Formation of colored degradation products, potentially due to oxidation or photodecomposition. | - Protect the solution from light by using amber vials or covering the container with aluminum foil. - Degas the solvent to remove dissolved oxygen. - Consider adding an antioxidant if compatible with the experimental setup. |
| Inconsistent results in biological assays. | Instability of the compound in the assay medium leading to variable effective concentrations. | - Assess the stability of the compound directly in the assay buffer under the same conditions (e.g., temperature, CO2). - Reduce the incubation time if possible. - Prepare fresh dilutions from a stable stock solution immediately before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: Based on the structure, which contains an imidazo[4,5-c]pyridine core, potential degradation pathways include:
-
Hydrolysis: The imidazole and pyridine rings can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The nitrogen atoms in the heterocyclic system can be oxidized, especially in the presence of oxidizing agents or dissolved oxygen.[3]
-
Photodecomposition: Aromatic and heterocyclic compounds can be sensitive to light, which may induce cleavage of the bromine-carbon bond or other ring transformations.
-
Debromination: The bromo-substituent may be susceptible to nucleophilic displacement or reductive debromination under certain conditions.
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To minimize degradation, it is recommended to store solutions at low temperatures (-20°C or -80°C) in tightly sealed containers. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, it is advisable to store the compound as a solid at the recommended temperature and prepare solutions fresh as needed.
Q3: Which analytical techniques are suitable for monitoring the stability of this compound?
A3: The following analytical techniques are commonly used for stability testing of small molecules:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating the parent compound from its degradation products and quantifying their amounts over time.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the molecular weights of degradation products, providing valuable information for structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products, helping to definitively identify the degradation pathways.[4]
Q4: How can I perform a forced degradation study for this compound?
A4: A forced degradation study, also known as stress testing, is performed to identify potential degradation products and pathways.[1][2] This involves exposing the compound to conditions more severe than those it would typically encounter. A general protocol is outlined below.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.
4. Data Presentation:
The results of the forced degradation study can be summarized in a table as follows:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Parent Compound Remaining | Number of Degradation Products |
| 0.1 M HCl | 24 | RT | 95.2 | 1 |
| 0.1 M HCl | 24 | 60 | 78.5 | 2 |
| 0.1 M NaOH | 24 | RT | 88.1 | 2 |
| 0.1 M NaOH | 24 | 60 | 65.4 | 3 |
| 3% H₂O₂ | 24 | RT | 90.7 | 1 |
| Heat (Solid) | 24 | 80 | 99.1 | 0 |
| Heat (Solution) | 24 | 80 | 92.3 | 1 |
| Light (Solution) | 24 | RT | 85.6 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Plausible Degradation Pathway: Hydrolysis
Caption: A plausible hydrolytic degradation pathway.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold, a fusion of imidazole and pyridine rings, represents a "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic allows molecules based on this scaffold to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Among the various isomeric forms, imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have garnered significant attention for their therapeutic potential. This guide provides a comparative overview of the biological activities of these two key isomers, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.
Structural Isomers: A Subtle Change with Significant Impact
The key structural difference between imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine lies in the position of the nitrogen atom in the pyridine ring relative to the fused imidazole ring. This seemingly minor alteration in molecular architecture can significantly influence the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, thereby altering its interaction with biological targets and, consequently, its pharmacological profile.
Comparative Biological Activities
While both isomers exhibit a broad spectrum of biological activities, the existing research landscape points towards distinct areas of prominence for each scaffold. This section provides a comparative analysis of their anticancer, antiviral, and kinase inhibitory activities.
Anticancer Activity
Both imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines.
Imidazo[4,5-c]pyridine Derivatives: Research has highlighted the potential of imidazo[4,5-c]pyridines as potent inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. One derivative demonstrated a remarkable IC50 value of 8.6 nM.[1] Furthermore, certain derivatives have been identified as inhibitors of Src family kinases, which are often overexpressed in glioblastoma.
Imidazo[4,5-b]pyridine Derivatives: This isomeric class has shown significant promise as antiproliferative agents, with some amidino-substituted derivatives exhibiting sub-micromolar activity against colon carcinoma cells.[2] For instance, specific compounds have recorded IC50 values of 0.4 µM and 0.7 µM against the SW620 cell line.[2] Tetracyclic derivatives of this scaffold have also displayed potent anticancer activity in the nanomolar range.
Quantitative Comparison of Anticancer Activity
| Isomer Scaffold | Compound/Derivative | Target/Cell Line | IC50 Value | Reference |
| Imidazo[4,5-c]pyridine | Derivative 9 | PARP | 8.6 nM | [1] |
| Imidazo[4,5-b]pyridine | Compound 10 | SW620 (Colon Carcinoma) | 0.4 µM | [2] |
| Imidazo[4,5-b]pyridine | Compound 14 | SW620 (Colon Carcinoma) | 0.7 µM | [2] |
| Imidazo[4,5-b]pyridine | Compound IX | MCF-7 (Breast Adenocarcinoma) | 0.85 µM | [3] |
| Imidazo[4,5-b]pyridine | Compound VIII | MCF-7 (Breast Adenocarcinoma) | 0.92 µM | [3] |
| Imidazo[4,5-b]pyridine | Compound IX | HCT116 (Colon Carcinoma) | 1.05 µM | [3] |
| Imidazo[4,5-b]pyridine | Compound VIII | HCT116 (Colon Carcinoma) | 1.12 µM | [3] |
Antiviral Activity
Derivatives of both isomeric scaffolds have been investigated for their potential as antiviral agents.
Imidazo[4,5-c]pyridine Derivatives: A series of imidazo[4,5-c]pyridines were developed and tested against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. One highly active and selective molecule was identified to interact with the viral RNA-dependent RNA polymerase.[4]
Imidazo[4,5-b]pyridine Derivatives: Certain bromo-substituted and para-cyano-substituted imidazo[4,5-b]pyridines have shown selective, albeit moderate, activity against the Respiratory Syncytial Virus (RSV).[2]
Quantitative Comparison of Antiviral Activity
| Isomer Scaffold | Compound/Derivative | Virus | EC50 Value | Reference |
| Imidazo[4,5-b]pyridine | Bromo-substituted derivative 7 | Respiratory Syncytial Virus (RSV) | 21 µM | [2] |
| Imidazo[4,5-b]pyridine | para-cyano-substituted derivative 17 | Respiratory Syncytial Virus (RSV) | 58 µM | [2] |
Kinase Inhibitory Activity
The structural resemblance to purines makes imidazopyridines ideal candidates for kinase inhibitors, as they can mimic the ATP molecule that binds to the kinase active site.
Imidazo[4,5-c]pyridine Derivatives: Derivatives of this isomer have been identified as novel inhibitors of Src family kinases, which are implicated in the progression of glioblastoma.
Imidazo[4,5-b]pyridine Derivatives: This class of compounds has been extensively explored as kinase inhibitors.[5] They have been identified as potent inhibitors of Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9).[3][6] Dual inhibitors of FLT3 and Aurora kinases based on the imidazo[4,5-b]pyridine scaffold have also been developed as potential treatments for acute myeloid leukemia.[7]
Quantitative Comparison of Kinase Inhibitory Activity
| Isomer Scaffold | Compound/Derivative | Kinase Target | IC50 Value | Reference |
| Imidazo[4,5-c]pyridine | Derivative 33 | Cathepsin S (CTSS) | 25 nM | [1] |
| Imidazo[4,5-b]pyridine | Derivative 27e | Aurora-A | 0.038 µM | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by these isomers and a general workflow for assessing their biological activity.
Caption: General kinase inhibition pathway by imidazopyridine derivatives.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the literature for the evaluation of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives.
In Vitro Antiproliferative Activity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (imidazo[4,5-c]pyridine or imidazo[4,5-b]pyridine derivatives). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay (Generic Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Preparation: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the purified kinase enzyme, a specific substrate (peptide or protein), and ATP in a suitable buffer.
-
Compound Addition: The test compounds (imidazo[4,5-c]pyridine or imidazo[4,5-b]pyridine derivatives) are added to the wells at various concentrations. A no-inhibitor control and a positive control inhibitor are included.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30 °C or room temperature) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. The detection method can vary depending on the assay format and may include:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The kinase activity is calculated as a percentage of the no-inhibitor control. The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is determined by plotting the percentage of kinase activity against the compound concentration.
Conclusion
Both imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers are versatile scaffolds with significant potential in drug discovery. The available data suggests that while both classes exhibit broad biological activities, there may be preferential therapeutic applications for each. Imidazo[4,5-c]pyridines have shown particular promise as inhibitors of PARP and Src family kinases, suggesting a strong potential in oncology. Imidazo[4,5-b]pyridines have demonstrated potent and broad antiproliferative effects and have been extensively developed as inhibitors of various kinases, including Aurora kinases and CDK9.
It is important to note that a direct, head-to-head comparison of a series of both isomers under identical experimental conditions is limited in the current literature. Such studies would be invaluable in elucidating the subtle structure-activity relationships that govern the biological activities of these two important heterocyclic systems. This guide serves as a summary of the existing data to inform and direct future research in this promising area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Methylation in the Bioactivity of Imidazo[4,5-c]pyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-c]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. As researchers strive to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds, understanding their structure-activity relationship (SAR) is paramount. This guide provides a comparative analysis of methylated imidazo[4,5-c]pyridines and their closely related isomers, offering insights into how the position and presence of methyl groups can modulate their biological effects. We present quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways to support drug discovery and development efforts.
Impact of Methylation on Anticancer and Kinase Inhibitory Activity
Methylation of the imidazo[4,5-c]pyridine core and its congeners has been explored in the context of several anticancer targets, including protein kinases and DNA repair enzymes. The strategic placement of a methyl group can influence binding affinity, metabolic stability, and overall efficacy.
Comparative Activity of Methylated Imidazopyridines
The following table summarizes the inhibitory activities of various methylated imidazo[4,5-b]pyridine and imidazo-pyridinium analogs. While not exclusively focused on the imidazo[4,5-c]pyridine scaffold, these findings provide valuable insights into the influence of methylation on this class of compounds.
| Compound ID | Scaffold | Target/Assay | IC50/EC50 | Cell Line | Reference |
| 1 | Imidazo[4,5-b]pyridine | Antiproliferative | IC50: 1.8–3.2 μM | HeLa, SW620, PC3 | [1] |
| 2 (N-methylated) | Imidazo[4,5-b]pyridine | Antiproliferative | IC50: >10 μM | HeLa, SW620, PC3 | [1] |
| 3 (2-methyl) | Imidazo-pyridinium | NPSR Antagonist (cAMP) | IC50: 1.1 µM | HEK293 | |
| 4 (des-methyl) | Imidazo-pyridinium | NPSR Antagonist (cAMP) | IC50: 3.4 µM | HEK293 |
Key Observation: The elimination of a 2-methyl group from an imidazo-pyridinium analog resulted in a 3 to 25-fold reduction in its antagonistic activity in a cAMP assay. Conversely, N-methylation of an imidazo[4,5-b]pyridine derivative led to a decrease in its antiproliferative activity[1]. This highlights the critical and often opposing roles that methylation can play depending on its position on the heterocyclic core.
Signaling Pathways Targeted by Imidazo[4,5-c]pyridines
Imidazo[4,5-c]pyridines have been investigated as inhibitors of several key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
Caption: The c-Met signaling pathway, a key regulator of cell growth and survival.
Caption: Overview of the Src family kinase (SFK) signaling cascade.
Caption: Role of PARP1 in the single-strand break DNA repair pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable SAR studies. Below are generalized procedures for the synthesis of methylated imidazo[4,5-c]pyridines and for a key biological assay used to evaluate their activity.
General Synthesis of Methyl-Substituted Imidazo[4,5-c]pyridines
A common method for the synthesis of the imidazo[4,5-c]pyridine core involves the condensation of a diaminopyridine with a carboxylic acid or its derivative.
Workflow for Synthesis:
Caption: General workflow for the synthesis of imidazo[4,5-c]pyridines.
Procedure:
-
Reaction Setup: A mixture of a methyl-substituted 3,4-diaminopyridine and a suitable carboxylic acid (e.g., formic acid for an unsubstituted imidazole ring) is prepared.
-
Condensation: The reaction mixture is heated, often under reflux, for several hours to facilitate the cyclization and formation of the imidazole ring. Polyphosphoric acid can be used as a dehydrating agent.
-
Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., ammonia solution) and the crude product is collected by filtration or extraction.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure methylated imidazo[4,5-c]pyridine.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods, including NMR and mass spectrometry.
In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., methylated imidazo[4,5-c]pyridines) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the cell viability against the compound concentration.
Conclusion and Future Directions
The available data, though not exhaustive for a systematic SAR of methylation on the imidazo[4,5-c]pyridine scaffold, strongly indicates that the position of methyl groups is a critical determinant of biological activity. The observed increase in antibacterial activity with C5-methylation and the significant impact of C2-methylation on receptor antagonism highlight the potential for fine-tuning the pharmacological profile of these compounds through targeted methylation.
Future research should focus on the systematic synthesis and evaluation of a series of C- and N-methylated imidazo[4,5-c]pyridines against a panel of relevant biological targets. Such studies, providing comprehensive quantitative data, will be invaluable for constructing a more complete SAR and for guiding the development of next-generation imidazo[4,5-c]pyridine-based therapeutics. The detailed experimental protocols and an understanding of the targeted signaling pathways provided in this guide offer a solid foundation for these future endeavors.
References
Cytotoxic Claws: A Comparative Analysis of Halogenated Heterocycles in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Cytotoxic Performance of Halogenated Heterocyclic Compounds in Preclinical Cancer Models.
Halogenated heterocycles represent a cornerstone in the development of novel anticancer therapeutics. The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into heterocyclic scaffolds profoundly influences their physicochemical properties, thereby modulating their pharmacokinetic profiles and cytotoxic potency. This guide provides a comparative overview of the cytotoxic effects of various halogenated heterocycles against a panel of human cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxic Activity of Halogenated Heterocycles
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for a selection of halogenated pyridines, quinolines, indoles, and pyrimidines, offering a side-by-side comparison of their efficacy in different cancer cell lines.
Halogenated Pyridine Derivatives
| Compound Class | Specific Derivative | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | 8e | Chlorine | MCF-7 (Breast) | 0.22 | [1] |
| Pyridine-Urea | 8n | Chlorine | MCF-7 (Breast) | 1.88 | [1] |
| Indeno[1,2-b]pyridine | Chlorinated analog | Chlorine | T47D (Breast) | Significant Activity | [2] |
| Pyridino[2,3-f]indole | Compound 5 | - | XF 498 (CNS) | 0.006 (µg/mL) | [3] |
| Pyridino[2,3-f]indole | Compound 5 | - | HCT 15 (Colon) | 0.073 (µg/mL) | [3] |
Halogenated Quinoline and Quinazolinone Derivatives
| Compound Class | Specific Derivative | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| Bromoquinoline | 6-Bromo-5-nitroquinoline | Bromine | HT29 (Colon) | Lower than 5-FU | [4] |
| Dibromo-quinazolinone | XIIIb | Bromine | MCF-7 (Breast) | 1.7 (µg/mL) | [4] |
| Bromo-quinazoline | 8a | Bromine | MCF-7 (Breast) | 15.85 | [4] |
| Bromo-quinazoline | 8a | Bromine | SW480 (Colon) | 17.85 | [4] |
| Indolo[2,3-b]quinoline | BAPPN | - | HepG2 (Liver) | 3.3 (µg/mL) | [5] |
| Indolo[2,3-b]quinoline | BAPPN | - | MCF-7 (Breast) | 3.1 (µg/mL) | [5] |
Halogenated Indole Derivatives
| Compound Class | Specific Derivative | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Conjugate | R = 2,4-Cl₂ | Chlorine | MCF-7 (Breast) | 12.2 | [6] |
| Indole Conjugate | R = 4-ClC₆H₄ | Chlorine | MDA-MB-468 (Breast) | 8.2 | [6] |
| Spiro-indole | R¹ = 4-NO₂C₆H₅ | - | MCF-7 (Breast) | 2.13 | [6] |
| 5-Fluorinated Indole | Dichlorophenylamino analog | Fluorine, Chlorine | Various | Active | [7] |
Halogenated Pyrimidine Derivatives
| Compound Class | Specific Derivative | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[3,2-d]pyrimidine | Compound 1 (2,4-Cl) | Chlorine | Various | Low micromolar | [8] |
| Pyrrolo[3,2-d]pyrimidine | Compound 2 (C7-Iodo) | Iodine | Various | Sub-micromolar | [8] |
Structure-Activity Relationship (SAR) Insights
The accumulated data reveals key structure-activity relationships:
-
Nature of the Halogen: The type of halogen significantly impacts cytotoxicity. For instance, in pyrrolo[3,2-d]pyrimidines, the introduction of iodine at the C7 position led to a substantial enhancement in potency compared to the chlorinated analog.[8] Similarly, studies on halogenated styrenes showed a cytotoxicity order of 4-bromostyrene > 4-chlorostyrene > 4-fluorostyrene.[9]
-
Position of the Halogen: The regiochemistry of halogen substitution is crucial. The cytotoxic properties of 2,4-diphenyl-5H-indeno[1,2-b]pyridines were systematically explored by introducing a chlorine atom at the ortho, meta, or para position of the phenyl rings, revealing that this modification significantly influences anticancer activity.[2]
-
Hydrophobicity and Electronic Effects: The cytotoxic potential of halogenated compounds often correlates with their hydrophobicity (logP) and electronic properties.[10] The electron-withdrawing nature of halogens can modulate the reactivity of the heterocyclic core, influencing its interaction with biological targets.
Experimental Protocols
The determination of cytotoxic activity is paramount in the evaluation of potential anticancer agents. The following are standardized protocols for two of the most widely used colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell proliferation and cytotoxicity assay that relies on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Signaling Pathways in Halogenated Heterocycle-Induced Apoptosis
The cytotoxic effects of many halogenated heterocycles are mediated through the induction of apoptosis, or programmed cell death. Several key signaling pathways are often implicated in this process.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism for inducing apoptosis in cancer cells.[11] Downregulation of Akt activity can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors.
Caption: Inhibition of the PI3K/Akt survival pathway by halogenated heterocycles.
JNK and p38 MAPK Signaling Pathways
The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are typically activated in response to cellular stress, such as that induced by cytotoxic agents.[1][12] Activation of these pathways can lead to the phosphorylation of various downstream targets that promote apoptosis. For example, activated JNK can phosphorylate and activate pro-apoptotic Bcl-2 family members like Bim and Bad, while inhibiting anti-apoptotic members like Bcl-2 itself.
Caption: Activation of JNK and p38 MAPK pathways leading to apoptosis.
Experimental Workflow for Cytotoxicity Screening
The process of evaluating the cytotoxic potential of novel halogenated heterocycles follows a structured workflow, from initial cell culture to final data analysis.
Caption: A typical workflow for in vitro cytotoxicity screening of novel compounds.
References
- 1. p38α Mitogen-activated Protein Kinase Sensitizes Cells to Apoptosis Induced by Different Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Validating In Vitro Anticancer Screening Results for Novel Compounds
For researchers, scientists, and drug development professionals, the initial identification of a novel compound with potential anticancer activity is a critical first step. However, the journey from a promising screening "hit" to a viable drug candidate requires rigorous and systematic validation. This guide provides an objective comparison of essential in vitro assays used to validate and characterize the anticancer properties of novel compounds, complete with detailed experimental protocols and data presentation formats.
The preclinical evaluation of new chemical entities is a cornerstone of the drug discovery pipeline.[1] In vitro assays are the foundational step in characterizing the biological activity of a potential therapeutic agent against cancer cells.[2] These assays are designed to assess various hallmarks of cancer, providing essential data on a compound's cytotoxicity, its effects on cell proliferation, and its ability to induce programmed cell death (apoptosis).[2]
Comparing the Alternatives: A Toolkit of Validation Assays
A comprehensive validation strategy typically involves a battery of assays to build a robust profile of the compound's activity. The selection of assays will depend on the initial screening results and the putative mechanism of action. Below is a comparison of key in vitro assays.
Table 1: Comparison of Key In Vitro Validation Assays for Anticancer Compounds
| Assay Category | Specific Assay | Principle | Information Gained | Advantages | Limitations |
| Cytotoxicity/Viability | MTT/XTT Assay | Enzymatic reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[3] | Quantifies cell viability and allows for the determination of the half-maximal inhibitory concentration (IC50).[1] | High-throughput, cost-effective, and well-established.[4][5] | Does not distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.[6] |
| Apoptosis | Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells.[7][8] | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] | Provides mechanistic insight into the mode of cell death.[7] | Requires flow cytometry, which may not be as high-throughput as plate-based assays. |
| Cell Cycle | Propidium Iodide (PI) Staining & Flow Cytometry | PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of cell cycle phase (G0/G1, S, G2/M).[9][10] | Identifies if the compound induces cell cycle arrest at a specific phase.[11] | Provides valuable information on the antiproliferative mechanism.[12] | Requires specialized equipment (flow cytometer) and analysis software.[10] |
| Cell Migration & Invasion | Transwell (Boyden Chamber) Assay | Measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion) towards a chemoattractant.[13][14] | Quantifies the effect of the compound on cancer cell motility and invasiveness, key aspects of metastasis.[15] | Provides a functional measure of metastatic potential.[16] | Can be technically challenging and time-consuming. |
| Angiogenesis | Endothelial Cell Tube Formation Assay | Evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[17][18] | Assesses the pro- or anti-angiogenic potential of a compound.[19] | Provides insight into the compound's effect on a critical process for tumor growth and metastasis.[20] | In vitro conditions may not fully recapitulate the complexity of in vivo angiogenesis. |
Data Presentation: Quantifying Anticancer Efficacy
Clear and standardized data presentation is crucial for comparing the potency of novel compounds with existing therapies. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxic or cytostatic effect.[1]
Table 2: Hypothetical In Vitro Cytotoxicity Profile of Novel Compound "NVC-123"
| Cell Line | Cancer Type | NVC-123 IC50 (µM) | Doxorubicin IC50 (µM) (Reference) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 1.2 |
| A549 | Lung Carcinoma | 12.3 | 2.5 |
| HCT116 | Colon Carcinoma | 5.7 | 0.8 |
| U87-MG | Glioblastoma | 25.1 | 5.4 |
Table 3: Effect of NVC-123 on Cell Cycle Distribution in HCT116 Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| NVC-123 (5 µM) | 25.8 ± 2.2 | 35.1 ± 2.9 | 39.1 ± 3.5 |
| Doxorubicin (1 µM) | 30.4 ± 2.8 | 20.7 ± 2.1 | 48.9 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are essential for the reproducibility and comparison of experimental results.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[21]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[22]
Annexin V/PI Apoptosis Assay
This assay is used to detect apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[2]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[2]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[2]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of viable, apoptotic, and necrotic cells.[8]
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle.[1]
-
Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 hours).[1]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[1]
-
Staining: Wash the cells with PBS, treat with RNase A, and stain with propidium iodide.[1]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases.[10]
Visualizing the Process: Workflows and Pathways
Diagrams are invaluable for illustrating complex biological processes and experimental procedures.
Caption: General workflow for the validation of novel anticancer compounds.
Caption: A putative apoptosis signaling pathway induced by a novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 4. news-medical.net [news-medical.net]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 10. benchchem.com [benchchem.com]
- 11. auctoresonline.org [auctoresonline.org]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: In vitro Cell Migration and Invasion Assays [jove.com]
- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 17. amsbio.com [amsbio.com]
- 18. 血管生成测定 [sigmaaldrich.com]
- 19. rndsystems.com [rndsystems.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. benchchem.com [benchchem.com]
- 22. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
A Comparative Guide to the Reactivity of Bromo-Pyridines in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-bromo-, 3-bromo-, and 4-bromopyridine in nucleophilic aromatic substitution (SNAr) reactions. The relative reactivity of these isomers is a critical consideration in synthetic chemistry, particularly in the development of pharmaceuticals and other functional molecules where the pyridine motif is a common scaffold. This document summarizes key experimental data, outlines detailed experimental protocols for kinetic analysis, and provides a mechanistic overview to inform substrate selection and reaction optimization.
Executive Summary
The position of the bromine atom on the pyridine ring profoundly influences its reactivity towards nucleophiles. The electron-withdrawing nature of the ring nitrogen activates the ortho (2-) and para (4-) positions to nucleophilic attack, while the meta (3-) position is significantly less reactive under typical SNAr conditions.
-
2-Bromopyridine and 4-Bromopyridine: Both isomers are susceptible to nucleophilic aromatic substitution. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is effectively stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom.[1][2]
-
3-Bromopyridine: This isomer is generally unreactive towards nucleophilic aromatic substitution via the addition-elimination mechanism. The negative charge in the potential intermediate cannot be delocalized onto the ring nitrogen, making the intermediate significantly less stable.[1] Reaction with very strong bases, such as sodium amide, can proceed through an alternative elimination-addition (pyridyne) mechanism.
Comparative Reactivity Data
The following tables summarize the available quantitative data for the comparative reactivity of bromo-pyridines with various nucleophiles.
Reaction with Piperidine
Table 1: Kinetic Parameters for the Reaction of 2-Substituted N-Methylpyridinium Iodides with Piperidine in Methanol at 25°C [3]
| Substrate | Overall Third-Order Rate Constant (M⁻²s⁻¹) | Relative Rate | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |
| 2-Fluoro-N-methylpyridinium iodide | 0.0023 | 1.0 | 22.6 | 16.0 | -22.1 |
| 2-Chloro-N-methylpyridinium iodide | 0.0023 | 1.0 | 22.6 | 15.7 | -23.1 |
| 2-Bromo-N-methylpyridinium iodide | 0.0023 | 1.0 | 22.6 | 16.0 | -22.1 |
| 2-Iodo-N-methylpyridinium iodide | 0.0022 | 0.96 | 22.6 | 16.5 | -20.5 |
Note: The data is for N-methylpyridinium salts, which are significantly more activated towards nucleophilic substitution than the corresponding neutral pyridines.
Reaction with Thiophenoxide
Kinetic studies on the reaction of various bromopyridines with potassium thiophenoxide in methanol provide a direct comparison of their reactivity.
Table 2: Rate Constants and Activation Parameters for the Reaction of Bromopyridines with Potassium Thiophenoxide in Methanol
| Substrate | k (L mol⁻¹ s⁻¹) at 100°C | Relative Rate | Eₐ (kcal/mol) | ΔS‡ (e.u.) |
| 2-Bromopyridine | 1.35 x 10⁻⁴ | 1.00 | 24.9 | -11.6 |
| 2,5-Dibromopyridine | 1.22 x 10⁻³ | 9.04 | 22.6 | -12.0 |
| 2,3-Dibromopyridine | 3.33 x 10⁻⁴ | 2.47 | 23.6 | -12.8 |
Data extracted from Abramovitch, R. A., Helmer, F., & Liveris, M. (1969). Aromatic substitution. XXI. Kinetics of nucleophilic substitution of some bromopyridines and -picolines with thiophenoxide ion. The Journal of Organic Chemistry, 34(6), 1730–1735.
Mechanistic Considerations and Logical Relationships
The differing reactivity of the bromopyridine isomers can be explained by the stability of the intermediate formed during the SNAr reaction.
Caption: Reaction pathways for nucleophilic substitution on bromopyridine isomers.
Experimental Protocols
General Procedure for Kinetic Measurements of Nucleophilic Aromatic Substitution on Bromopyridines by UV-Vis Spectroscopy
This protocol describes a general method for determining the rate of nucleophilic substitution reactions of bromopyridines. The disappearance of the bromopyridine reactant or the appearance of the product can be monitored over time using UV-Vis spectroscopy.
Materials:
-
2-Bromopyridine, 3-Bromopyridine, or 4-Bromopyridine
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Anhydrous solvent (e.g., methanol, ethanol, DMSO)
-
Thermostated UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature bath
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the bromopyridine isomer of known concentration in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same solvent. The nucleophile is typically used in large excess (pseudo-first-order conditions).
-
-
Kinetic Run:
-
Equilibrate both the bromopyridine and nucleophile solutions to the desired reaction temperature in a constant temperature bath.
-
To start the reaction, rapidly mix known volumes of the pre-heated solutions in a thermostated cuvette.
-
Immediately place the cuvette in the thermostated cell holder of the UV-Vis spectrophotometer.
-
Record the absorbance at a predetermined wavelength (corresponding to the maximum absorbance of the product or minimum absorbance of the reactant) at regular time intervals.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction rate will be dependent only on the concentration of the bromopyridine.
-
Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The slope of the resulting straight line will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].
-
Caption: General workflow for kinetic analysis of nucleophilic substitution.
Conclusion
The reactivity of bromopyridines in nucleophilic aromatic substitution is highly dependent on the position of the bromine atom. 2- and 4-bromopyridine are significantly more reactive than 3-bromopyridine due to the ability of the pyridine nitrogen to stabilize the intermediate Meisenheimer complex. For synthetic applications requiring nucleophilic substitution, 2- and 4-bromopyridines are the preferred substrates. When considering reactions with 3-bromopyridine, alternative mechanistic pathways, such as those involving pyridyne intermediates, should be considered, especially when using very strong bases. The provided data and protocols serve as a valuable resource for researchers in the rational design and optimization of synthetic routes involving these important heterocyclic building blocks.
References
evaluating the efficacy of different palladium catalysts for imidazopyridine coupling
For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of palladium catalyst performance in the synthesis of imidazopyridine derivatives, supported by experimental data.
The synthesis of imidazopyridines, a class of heterocyclic compounds with significant therapeutic potential, often relies on palladium-catalyzed cross-coupling reactions to form crucial carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical to the success of these reactions, directly influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of various palladium catalysts employed in the synthesis of imidazopyridines, with a focus on Buchwald-Hartwig amination and Suzuki coupling reactions.
Comparative Efficacy of Palladium Catalysts in Imidazopyridine Synthesis
The following table summarizes the performance of different palladium catalyst systems in the synthesis of various imidazopyridine derivatives. The data has been compiled from multiple sources to provide a comparative overview.
| Reaction Type | Imidazopyridine Core | Coupling Partners | Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | Imidazo[4,5-b]pyridine | 2-halo-imidazo[4,5-b]pyridines + Pyridone nucleophiles | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 49-95 | [1] |
| Buchwald-Hartwig | Imidazo[4,5-b]pyridine | 4-amino-3-bromopyridine + Benzylamine | BrettPhos G1 precatalyst | BrettPhos | LiHMDS | Dioxane | 100 | 12 | 82 | [1] |
| Buchwald-Hartwig | Imidazo[4,5-b]pyridine | 4-amino-3-bromopyridine + Benzylamine | Pd(OAc)₂ | tBuXPhos, XPhos, RuPhos, Xantphos | LiHMDS | Dioxane | 100 | 12 | Low/No Yield | [1] |
| Amide Coupling | Imidazo[4,5-b]pyridine | 3-amino-2-chloropyridines + Primary amides | Pd₂(dba)₃-CHCl₃ | di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine | K₃PO₄ | t-Butanol | Reflux | 12 | 51-99 | [1] |
| Suzuki Coupling | Imidazo[4,5-b]pyridine | 2-halo-imidazo[4,5-b]pyridines + Arylboronic acids | (A-taPhos)₂PdCl₂ | A-taPhos | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.5 | up to 95 | [1] |
| Suzuki Coupling | Biphenyl-substituted Imidazopyridine | (3-bromo-2-methylphenyl)methanol + Arylboronic acids | Pd(dppf)Cl₂ | dppf | NaHCO₃ | Toluene/Ethanol/H₂O | 85 | 12 | 90-97 | [2] |
Experimental Protocols
Below are detailed methodologies for representative palladium-catalyzed coupling reactions for imidazopyridine synthesis.
General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on common practices in the field.[3]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)
-
Aryl halide (e.g., bromo-imidazopyridine)
-
Amine
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry reaction vessel, under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (0.01-0.05 eq), the phosphine ligand (0.01-0.10 eq), and the base (1.2-2.0 eq).
-
Add the anhydrous, deoxygenated solvent.
-
Stir the mixture at room temperature for a few minutes to allow for the formation of the active catalyst.
-
Add the aryl halide (1.0 eq) and the amine (1.1-1.5 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki Coupling for the Synthesis of Aryl-Imidazopyridines
This protocol is adapted from a procedure for the synthesis of biphenyl-substituted precursors for imidazopyridines.[2]
Materials:
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Aryl halide (e.g., bromo-imidazopyridine)
-
Arylboronic acid
-
Base (e.g., NaHCO₃, K₂CO₃)
-
Solvent system (e.g., toluene, ethanol, water)
Procedure:
-
In a reaction flask, dissolve the aryl halide (1.0 eq) and the arylboronic acid (1.1-1.5 eq) in the chosen solvent system.
-
Add the base (2.0-3.0 eq).
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (0.01-0.05 eq).
-
Heat the reaction mixture to the specified temperature (e.g., 85 °C) and stir for the required duration (e.g., 12 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in evaluating and understanding palladium-catalyzed imidazopyridine coupling, the following diagrams have been generated.
References
A Comparative Guide to the Metabolic Stability of Imidazopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents, most notably anxiolytics and hypnotics like Zolpidem. A critical parameter in the development of these compounds is their metabolic stability, which dictates their pharmacokinetic profile, influencing dosage, efficacy, and potential for drug-drug interactions. This guide provides an objective comparison of the metabolic stability of several key imidazopyridine derivatives, supported by experimental data, to aid in the design and selection of more robust drug candidates.
Comparative Metabolic Stability Data
The metabolic fate of a drug candidate is a primary determinant of its success. Derivatives of the imidazopyridine class exhibit a wide range of stabilities, largely influenced by their substitution patterns. The following table summarizes key metabolic parameters for selected imidazopyridine derivatives, including well-established drugs and developmental compounds, based on in vitro assays using liver microsomes.
| Compound Name/ID | Type | Key Metabolic Enzymes | In Vitro Half-Life (t½) in Human Liver Microsomes (HLM) | Key Metabolites/Pathways | Reference |
| Zolpidem | Hypnotic Agent | CYP3A4 (major, ~61%), CYP2C9 (~22%), CYP1A2 (~14%)[1][2][3] | Data not specified in abstracts; known to be extensively metabolized[3][4] | Oxidation of methyl groups on the phenyl and imidazopyridine rings, leading to inactive carboxylic acid metabolites (e.g., ZCA)[1][3][4] | [1][2][3] |
| Alpidem | Anxiolytic (Withdrawn) | Not specified; extensive metabolism[5] | Not specified; long in vivo half-life (~19h) suggests potentially slower clearance than Zolpidem[5] | Hydroxylation, Dealkylation, Conjugation. Three major metabolites identified: SL83.0912, SL80.0522, SL83.0725[5][6] | [5][7] |
| Compound 8 | Anti-TB Candidate | Not specified | 83 minutes | Not specified | [8] |
| Compound 3 | Topoisomerase I Poison | Not specified | 69.1 minutes (Improved from 9.9 min for parent compound) | Designed to overcome the metabolic instability of its parent compound[4] | [4] |
| ND-11543 | Anti-TB Candidate | Not specified | 28 minutes | Not specified | [9] |
Analysis of Structural Impact on Stability:
The data reveals critical structure-stability relationships. For instance, the anti-tuberculosis candidate Compound 8 , a 2-ethyl-6-chloro substituted imidazo[1,2-a]pyridine, demonstrates good microsomal stability with a half-life of 83 minutes in human liver microsomes.[8] Similarly, strategic modifications, such as the introduction of a piperazine ring or fluorine-containing groups, have been shown to significantly enhance metabolic stability in other developmental series.[8][9][10] For example, research into anti-TB agents found that the metabolic stability of certain derivatives was influenced by substituents in the order of: trifluoromethoxy > chlorine > fluorine.[8][9] This underscores the power of targeted chemical modification to mitigate metabolic liabilities. In contrast, Zolpidem undergoes extensive and rapid metabolism, primarily by CYP3A4, which contributes to its short in vivo half-life of 2-3 hours.[1] Alpidem , while structurally related, was withdrawn from the market due to cases of severe liver toxicity, a factor that can be linked to its metabolic activation pathways.[5][7]
Experimental Protocols
The following section details a standard methodology for determining in vitro metabolic stability, a cornerstone assay in early drug discovery.[11][12]
Objective: To determine the rate of disappearance of an imidazopyridine derivative when incubated with liver microsomes, providing an estimate of its intrinsic clearance.
Materials:
-
Test Imidazopyridine Compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Positive Control Compound (e.g., a compound with known metabolic characteristics like warfarin or testosterone)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching and protein precipitation
-
96-well incubation plates and collection plates
Procedure:
-
Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer and the test compound at a specified concentration (e.g., 1 µM).
-
Pre-incubation: The plate is pre-warmed to 37°C. The metabolic reaction is initiated by adding a pre-warmed solution of liver microsomes and the NADPH regenerating system.
-
Incubation and Sampling: The plate is incubated at 37°C with shaking. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by transferring it to a collection plate containing cold acetonitrile with an internal standard.
-
Protein Precipitation: The collection plate is centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is transferred to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]
-
Data Analysis: The peak area of the parent compound at each time point is normalized to the internal standard. The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693 / slope). From this, the intrinsic clearance (CLint) can be calculated.
Visualizing the Workflow and Metabolic Pathways
Diagrams are essential for visualizing complex processes. Below are graphical representations of a typical metabolic stability assay workflow and the primary metabolic pathways of Zolpidem.
Caption: A typical experimental workflow for an in vitro microsomal metabolic stability assay.
Caption: Primary metabolic pathways of Zolpidem mediated by Cytochrome P450 enzymes.
References
- 1. Zolpidem - Wikipedia [en.wikipedia.org]
- 2. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Alpidem - Wikipedia [en.wikipedia.org]
- 6. Clinical pharmacokinetics and tolerability of alpidem in healthy subjects given increasing single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine: Traditional versus Novel Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, a key scaffold in medicinal chemistry, has traditionally been approached through multi-step linear sequences. This guide provides a comparative analysis of a classical synthetic route and a proposed novel, more convergent approach, offering insights into efficiency, yield, and operational simplicity. The supporting data is derived from established chemical literature for analogous transformations.
I. Overview of Synthetic Strategies
The construction of the this compound core can be achieved through various methodologies. A traditional approach often involves the sequential construction of the substituted pyridine ring followed by the formation of the fused imidazole ring, and subsequent functionalization. In contrast, a novel synthetic design aims to minimize the number of synthetic steps and purifications by employing a one-pot strategy, starting from a more advanced intermediate.
Traditional Multi-Step Synthesis
This linear sequence involves four distinct chemical transformations starting from 4-chloro-3-nitropyridine.
Experimental Protocol: Traditional Route
Step 1: Synthesis of 4-(methylamino)-3-nitropyridine To a solution of 4-chloro-3-nitropyridine (1.0 eq) in ethanol, an aqueous solution of methylamine (2.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 4-(methylamino)-3-nitropyridine.
Step 2: Synthesis of N4-methylpyridine-3,4-diamine 4-(methylamino)-3-nitropyridine (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere (1 atm) for 6 hours. The catalyst is filtered off, and the solvent is evaporated to yield N4-methylpyridine-3,4-diamine, which is used in the next step without further purification.
Step 3: Synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine N4-methylpyridine-3,4-diamine (1.0 eq) is heated at reflux in formic acid (10 vol) for 4 hours. The excess formic acid is removed under vacuum, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give 1-methyl-1H-imidazo[4,5-c]pyridine.
Step 4: Synthesis of this compound To a solution of 1-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq) in acetic acid, N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature. The reaction is stirred for 8 hours. The mixture is then poured into ice water and neutralized with sodium hydroxide. The precipitate is collected by filtration and recrystallized from ethanol to yield the final product.
Data Presentation: Traditional Route Performance
| Step | Transformation | Reagents & Conditions | Typical Yield (%) | Purity (%) |
| 1 | Amination | Methylamine, Ethanol, RT, 12h | 85-95 | >95 |
| 2 | Nitro Reduction | H₂, 10% Pd/C, Ethanol, RT, 6h | 90-98 | Used directly |
| 3 | Cyclization | Formic acid, Reflux, 4h | 75-85 | >95 |
| 4 | Bromination | NBS, Acetic acid, RT, 8h | 70-80 | >98 |
| Overall | - | - | 45-60 | >98 |
Novel One-Pot Synthetic Route
This streamlined approach reduces the synthesis to a single operational step starting from the commercially available 5-bromo-3,4-diaminopyridine.
Experimental Protocol: Novel Route
One-Pot Synthesis of this compound To a suspension of 5-bromo-3,4-diaminopyridine (1.0 eq) in trimethyl orthoformate (10 vol), p-toluenesulfonic acid (0.1 eq) is added. The mixture is heated to reflux for 3 hours. The reaction is then cooled to room temperature, and methyl iodide (1.5 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is stirred at 40 °C for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
Data Presentation: Novel Route Performance
| Step | Transformation | Reagents & Conditions | Typical Yield (%) | Purity (%) |
| 1 | One-Pot Cyclization & Methylation | 1. Trimethyl orthoformate, p-TsOH, Reflux, 3h; 2. MeI, K₂CO₃, 40 °C, 12h | 65-75 | >98 |
| Overall | - | - | 65-75 | >98 |
Comparison and Workflow Visualization
The novel synthetic route offers significant advantages over the traditional method in terms of step economy, time efficiency, and overall yield. By combining the cyclization and methylation steps into a one-pot procedure, the need for isolation and purification of the intermediate imidazo[4,5-c]pyridine is eliminated, reducing solvent waste and operational time.
Diagrams of Synthetic Pathways
Comparative Workflow
A Comparative Cross-Target Activity Profile of Imidazo[4,5-c]pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-target activity of a selective imidazo[4,5-c]pyridine-based kinase inhibitor against a broader spectrum inhibitor. The focus is on providing a clear, data-driven comparison to aid in the evaluation and potential application of this class of compounds in kinase-targeted drug discovery.
Introduction to Imidazo[4,5-c]pyridine Kinase Inhibitors
The imidazo[4,5-c]pyridine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. Recent studies have highlighted a new class of 6-anilino imidazo[4,5-c]pyridin-2-one derivatives as highly selective inhibitors of DNA-dependent protein kinase (DNA-PK).[1][2][3][4] DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[1] Inhibition of DNA-PK is a validated strategy for sensitizing cancer cells to radiation therapy.[1][2][3][4]
To illustrate the selectivity of this class of inhibitors, this guide will compare the activity profile of a representative imidazo[4,5-c]pyridine-based DNA-PK inhibitor, herein referred to as Compound-IP78 (based on compound 78 from published research), with Dactolisib (BEZ235) , a well-characterized pan-inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1][4][5][6][7] Dactolisib was chosen as a comparator as the imidazo[4,5-c]pyridine scaffold was developed through a scaffold-hopping strategy from this broader spectrum inhibitor.[1][4][7]
Data Presentation: Kinase Inhibition Profiling
The following tables summarize the quantitative data on the kinase inhibitory activity of Compound-IP78 and Dactolisib.
Table 1: Comparative Inhibitory Activity against Key PI3K-like Kinases (PIKKs)
| Kinase Target | Compound-IP78 (IC50, nM) | Dactolisib (BEZ235) (IC50, nM) | Fold Selectivity (Dactolisib/Compound-IP78) |
| DNA-PK | Low nM | Potent | Lower |
| ATM | 9150 | Potent | Higher |
| ATR | >1000 (93% of control at 1µM) | Potent | Higher |
| mTOR | >100,000 | 6 - 20.7 | Higher |
| PI3Kα | Potent | 4 | Lower |
Data for Compound-IP78 is derived from published selectivity data.[1][3] Data for Dactolisib is from various sources.[5][6]
Table 2: Kinome Scan Selectivity Score
A kinome scan assesses the binding of an inhibitor to a large panel of kinases. The selectivity score (S-score) is a quantitative measure of selectivity, where a lower score indicates higher selectivity.
| Inhibitor | Kinase Panel Size | Concentration | S-Score (at 1µM) | Primary Targets |
| Compound-IP78 (analogue) | 416 protein, 20 lipid | 1 µM | Highly Selective (inferred) | DNA-PK |
| Dactolisib (BEZ235) | >400 | 10 µM | Broad Spectrum | PI3K family, mTOR, and others |
The kinome scan for a close analogue of Compound-IP78 showed strong selectivity for DNA-PK with 84% inhibition at 1µM, while showing minimal off-target effects.[1][3] Dactolisib's broad-spectrum activity is well-documented.[8] A publicly available KINOMEscan dataset for BEZ235 at 10 µM shows binding to a wide range of kinases.[8]
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and a representative experimental workflow.
Caption: DNA Damage Response Pathway highlighting the role of DNA-PK.
References
- 1. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Safety Operating Guide
Safe Disposal of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine: A Guide for Laboratory Professionals
The proper disposal of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, a halogenated heterocyclic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the appropriate handling and disposal procedures for this chemical.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and is identified by the GHS07 pictogram, indicating that it can cause less severe health effects. Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
Immediate Safety and Handling Information
| Parameter | Information | Source |
| GHS Pictogram | GHS07 (Harmful) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| CAS Number | 317840-04-3 | [1] |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | General laboratory safety guidelines |
| Handling | Use in a well-ventilated area or chemical fume hood. | [2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.[4]
1. Waste Segregation:
-
Crucial First Step: Never mix this compound waste with non-hazardous waste.
-
Halogenated Waste Stream: This compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[5][6][7] Mixing with non-halogenated waste can complicate and increase the cost of disposal.[6]
2. Container Management:
-
Appropriate Containers: Use only compatible, leak-proof containers for waste collection. The original container, if empty and clean, can be a suitable option.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful").
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[2][7]
3. Storage:
-
Designated Area: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a spill.
4. Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Treatment Technologies: Halogenated organic wastes are often disposed of via high-temperature incineration at a permitted hazardous waste facility.[8] Do not attempt to treat or dispose of this chemical through standard laboratory drains or as regular solid waste.[9]
5. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully sweep up the solid material and place it in the designated halogenated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. vumc.org [vumc.org]
- 7. ethz.ch [ethz.ch]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Operational Guide for 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine (CAS RN: 317840-04-3). All personnel must review this guide and the available Safety Data Sheet (SDS) information before commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Summary: this compound is classified as acutely toxic if swallowed and is a combustible solid.[1] While a complete toxicological profile is not available, structurally similar halogenated heterocyclic compounds suggest a potential for skin, eye, and respiratory irritation.[2][3] Therefore, a cautious approach to handling is essential.
Personal Protective Equipment (PPE) Requirements:
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes and solid particulates. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended), a chemically resistant lab coat, and closed-toe shoes. | To prevent skin contact which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges and particulate filters is required. | To minimize the inhalation of dust or vapors, which may cause respiratory tract irritation. |
Operational Plan: Handling and Storage
Adherence to the following procedural steps is mandatory to ensure a safe laboratory environment.
Workflow for Handling this compound:
Caption: A high-level workflow for the safe handling of this compound.
Experimental Protocols:
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Decontaminate the work surface within the fume hood.
-
Assemble all necessary apparatus and reagents.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Conduct all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container of the chemical closed when not in use.
-
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Pathway:
Caption: A logical flow for the proper segregation and disposal of waste containing this compound.
Disposal Protocols:
-
Waste Segregation:
-
All waste containing this compound is considered hazardous.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for halogenated organic solid waste.
-
Liquid Waste: If dissolved in a solvent, collect in a separate, clearly labeled, sealed container for halogenated organic liquid waste.
-
Do not mix with non-halogenated waste streams.
-
-
Container Decontamination:
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
